Product packaging for Eglin c (41-49)(Cat. No.:CAS No. 122299-11-0)

Eglin c (41-49)

Cat. No.: B058551
CAS No.: 122299-11-0
M. Wt: 1063.2 g/mol
InChI Key: AHWKRDTXAJKKKX-WWRYCTMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eglin c (41-49) is a defined, bioactive peptide fragment derived from the potent leech-derived elastase inhibitor, Eglin c. This specific nonapeptide sequence retains high-affinity inhibitory activity against a range of serine proteases, most notably human leukocyte elastase (HLE) and cathepsin G, making it an invaluable tool for studying protease-driven physiological and pathological processes. Its primary mechanism of action involves tight, reversible binding to the active site of target enzymes, effectively blocking their proteolytic function. In research, Eglin c (41-49) is extensively utilized to investigate the role of neutrophil-derived proteases in inflammatory diseases such as emphysema, cystic fibrosis, and rheumatoid arthritis. It serves as a critical reagent in enzymatic assays, kinetic studies to determine inhibition constants (Ki), and in cellular models to elucidate the downstream effects of protease inhibition on signaling pathways and tissue remodeling. Furthermore, its well-characterized structure and specificity provide a benchmark for the development of novel synthetic protease inhibitors and for comparative studies on inhibitor-enzyme interactions. Supplied with detailed analytical data including HPLC and mass spectrometry documentation, this peptide is guaranteed to be of high purity, ensuring reliability and reproducibility in your fundamental biochemical and pharmacological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H78N12O15 B058551 Eglin c (41-49) CAS No. 122299-11-0

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWKRDTXAJKKKX-WWRYCTMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153564
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122299-11-0
Record name Eglin c (41-49)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122299110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Eglin c (41-49): A Technical Whitepaper on its Mechanism of Action as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, and its fragments have garnered significant interest for their therapeutic potential. This document provides a detailed technical overview of the mechanism of action of the synthetic nonapeptide fragment, Eglin c (41-49). This fragment specifically targets and inhibits chymotrypsin and cathepsin G, key enzymes involved in inflammation and tissue remodeling. This guide synthesizes the current understanding of its inhibitory kinetics, the experimental methodologies used for its characterization, and its potential implications in modulating inflammatory pathways, including an indirect influence on mast cell degranulation.

Core Mechanism of Action: Serine Protease Inhibition

Eglin c (41-49) functions as a competitive inhibitor of specific serine proteases, namely α-chymotrypsin and cathepsin G.[1] The core of its mechanism lies in the "standard mechanism" of serine protease inhibition, where the inhibitor's reactive site loop binds to the active site of the protease, mimicking a substrate. This interaction forms a stable, non-covalent complex that prevents the enzyme from binding to and cleaving its natural substrates.

The specificity of Eglin c (41-49) is a key characteristic. While the parent Eglin c molecule inhibits a broader range of serine proteases, including leukocyte elastase, the (41-49) fragment exhibits a more targeted profile, primarily acting on chymotrypsin-like enzymes.[2] This specificity is attributed to the amino acid sequence of the fragment, which corresponds to a crucial binding loop of the full-length Eglin c protein.

Inhibitory_Mechanism cluster_enzyme Serine Protease (Chymotrypsin/Cathepsin G) Active_Site Active Site (Catalytic Triad) Products Cleavage Products Active_Site->Products Cleaves Substrate Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Active_Site->Inhibited_Complex Forms Substrate_Binding_Pocket Substrate Binding Pocket Eglin_c_41_49 Eglin c (41-49) Eglin_c_41_49->Active_Site Binds to Eglin_c_41_49->Inhibited_Complex Substrate Natural Substrate Substrate->Active_Site Binds to

Inhibitory mechanism of Eglin c (41-49) on serine proteases.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Eglin c (41-49) has been quantified through the determination of its inhibition constants (Ki). These values provide a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

Target EnzymeInhibitorKi (M)Reference
α-ChymotrypsinEglin c (41-49)2.0 x 10-5[1]
Cathepsin GEglin c (41-49)4.0 x 10-5[2]

Experimental Protocols

The characterization of Eglin c (41-49) as a serine protease inhibitor relies on well-defined enzymatic assays. Below are detailed methodologies for assessing its inhibitory activity against α-chymotrypsin and cathepsin G.

α-Chymotrypsin Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

Materials:

  • α-Chymotrypsin (bovine pancreas)

  • Eglin c (41-49)

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Trizma base buffer (80 mM, pH 7.8 at 25°C)

  • Calcium chloride (CaCl2)

  • Methanol

  • Hydrochloric acid (HCl, 0.001 N)

  • Spectrophotometer capable of measuring absorbance at 256 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Trizma base buffer and adjust the pH to 7.8.

    • Dissolve BTEE in 50% (w/w) methanol to a final concentration of 1.07 mM.

    • Dissolve α-chymotrypsin in 0.001 N HCl to a stock concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10-30 µg/mL) in 0.001 N HCl.

    • Prepare a stock solution of Eglin c (41-49) in a suitable solvent (e.g., DMSO or water) and make serial dilutions.

  • Assay:

    • In a cuvette, combine 1.5 mL of Trizma base buffer and 1.4 mL of the BTEE solution.

    • Add a specific volume of the Eglin c (41-49) dilution (or solvent for control).

    • Equilibrate the mixture to 25°C in the spectrophotometer.

    • Initiate the reaction by adding 0.1 mL of the diluted α-chymotrypsin solution.

    • Immediately mix and record the increase in absorbance at 256 nm for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (ΔA256/min) from the linear portion of the curve.

    • Determine the percentage of inhibition for each concentration of Eglin c (41-49).

    • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors).

Chymotrypsin_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup (Buffer + Substrate + Inhibitor in cuvette) Reagent_Prep->Assay_Setup Equilibration Equilibrate to 25°C Assay_Setup->Equilibration Reaction_Initiation Initiate with α-Chymotrypsin Equilibration->Reaction_Initiation Data_Acquisition Measure Absorbance at 256 nm (5 minutes) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Velocity and % Inhibition Data_Acquisition->Data_Analysis Ki_Determination Determine Ki Value Data_Analysis->Ki_Determination End End Ki_Determination->End

Workflow for the α-chymotrypsin inhibition assay.
Cathepsin G Inhibition Assay

This protocol utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide (Suc-AAPF-pNA).

Materials:

  • Cathepsin G (human leukocyte)

  • Eglin c (41-49)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide (Suc-AAPF-pNA)

  • HEPES buffer (100 mM, pH 7.5 at 37°C)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of measuring absorbance at 410 nm

Procedure:

  • Reagent Preparation:

    • Prepare the HEPES buffer and adjust the pH to 7.5.

    • Dissolve Suc-AAPF-pNA in DMSO to a stock concentration of 20 mM.

    • Immediately before use, prepare a working solution of Cathepsin G (e.g., 1.25 - 2.50 units/mL) in cold deionized water.

    • Prepare a stock solution of Eglin c (41-49) in a suitable solvent and make serial dilutions.

  • Assay:

    • In a microplate well or cuvette, add 1.60 mL of HEPES buffer.

    • Add a specific volume of the Eglin c (41-49) dilution (or solvent for control).

    • Add 0.20 mL of the Suc-AAPF-pNA solution.

    • Equilibrate the mixture to 37°C.

    • Initiate the reaction by adding 0.025 mL of the Cathepsin G solution.

    • Immediately mix and record the increase in absorbance at 410 nm for approximately 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (ΔA410/min) from the linear portion of the curve.

    • Determine the percentage of inhibition for each concentration of Eglin c (41-49).

    • Calculate the Ki value using appropriate enzyme kinetic models.

Indirect Mechanism: Modulation of Mast Cell Degranulation

While Eglin c (41-49) does not directly target mast cells, its mechanism of action is relevant to mast cell-mediated inflammatory responses. Mast cells are significant sources of chymotryptic enzymes (chymases) and cathepsin G. Upon degranulation, these proteases are released into the extracellular matrix where they can contribute to tissue remodeling, inflammation, and the activation of other signaling pathways.

Furthermore, external application of α-chymotrypsin has been shown to induce histamine release from mast cells, indicating that chymotryptic activity in the cellular microenvironment can directly activate these cells. By inhibiting cathepsin G and chymotrypsin, Eglin c (41-49) can potentially attenuate the downstream effects of mast cell degranulation and may also reduce the activation of mast cells by external chymotryptic enzymes.

Mast_Cell_Degranulation_Pathway cluster_mast_cell Mast Cell Stimulus Stimulus (e.g., Allergen, Pathogen) Activation Mast Cell Activation Stimulus->Activation Degranulation Degranulation Activation->Degranulation Mediators Release of Mediators (Histamine, Proteases) Degranulation->Mediators Proteases Cathepsin G Chymase Mediators->Proteases Inflammation Inflammation Tissue Remodeling Proteases->Inflammation Contributes to Eglin_c_41_49 Eglin c (41-49) Eglin_c_41_49->Proteases Inhibits

Potential indirect influence of Eglin c (41-49) on mast cell degranulation.

Conclusion

Eglin c (41-49) is a specific and potent inhibitor of the serine proteases α-chymotrypsin and cathepsin G. Its mechanism of action follows the standard model of competitive inhibition, forming a stable complex with the target enzyme's active site. The well-defined inhibitory profile and the availability of robust in vitro assays make it a valuable tool for research into the roles of these proteases in physiological and pathological processes. Furthermore, its ability to inhibit key proteases released by mast cells suggests a potential therapeutic role in modulating inflammatory conditions where mast cell degranulation is a contributing factor. Further investigation into the in vivo efficacy and safety of Eglin c (41-49) is warranted to fully explore its therapeutic potential.

References

Eglin c (41-49): A Technical Guide to its Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, function, and experimental methodologies related to the synthetic peptide, Eglin c (41-49). This nonapeptide, a fragment of the naturally occurring 70-amino acid proteinase inhibitor Eglin c, has garnered significant interest for its selective inhibitory action against specific serine proteases. This document consolidates key data, outlines detailed experimental protocols, and visualizes associated pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Structural and Functional Characteristics

Eglin c (41-49) is a synthetic peptide with the amino acid sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr . Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C48H78N12O15[1]
Molecular Weight 1063.23 g/mol [1]
Amino Acid Sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr[1]
Primary Function Inhibitor of Cathepsin G and α-Chymotrypsin[2][3]
Inactive Against Leukocyte Elastase[2][3]

The primary function of Eglin c (41-49) is its ability to inhibit the enzymatic activity of cathepsin G and α-chymotrypsin.[2][3] Notably, unlike the full-length Eglin c protein, this fragment does not inhibit leukocyte elastase. This specificity suggests that the binding site for leukocyte elastase on the parent molecule resides outside of the 41-49 amino acid region.[2]

Quantitative Inhibitory Activity

The inhibitory potency of Eglin c (41-49) is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The table below summarizes the reported Ki values for its target enzymes.

Target EnzymeInhibitory Constant (Ki)
Cathepsin G42 µM[4]
α-Chymotrypsin20 µM[4]

These micromolar Ki values indicate a moderate to potent level of inhibition against these specific serine proteases.

Experimental Protocols

Synthesis and Purification of Eglin c (41-49)

The synthesis of Eglin c (41-49) is typically achieved through a conventional solution-phase peptide synthesis methodology. This approach involves the stepwise coupling of protected amino acid residues or small peptide fragments.

Key Methodological Steps:

  • Fragment Condensation: The synthesis often employs the coupling of smaller, protected peptide fragments. The azide method is frequently utilized for fragment condensation as it minimizes the risk of racemization. Another reported method for the synthesis of this peptide is the 6-chloro-2-pyridyl ester method .

  • Deprotection: Following the complete assembly of the protected nonapeptide, the protecting groups are removed. A common method for final deprotection is treatment with hydrogen fluoride (HF) in the presence of scavengers such as thioanisole and m-cresol.

  • Purification: The crude peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) .

A generalized workflow for the synthesis and purification is depicted in the following diagram:

Synthesis_and_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification start Protected Amino Acids / Peptide Fragments coupling Stepwise Coupling (e.g., Azide Method) start->coupling Solution-phase deprotection Final Deprotection (e.g., HF) coupling->deprotection crude_peptide Crude Eglin c (41-49) deprotection->crude_peptide hplc RP-HPLC crude_peptide->hplc pure_peptide Purified Eglin c (41-49) hplc->pure_peptide

Synthesis and Purification Workflow
Enzyme Inhibition Assays

The inhibitory activity of Eglin c (41-49) is determined by measuring the reduction in the rate of substrate hydrolysis by the target enzyme in the presence of the inhibitor.

A standard method for assessing cathepsin G inhibition involves a chromogenic substrate.

  • Enzyme: Human Cathepsin G

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide

  • Buffer: 100 mM HEPES, pH 7.5

  • Temperature: 37°C

  • Detection: Spectrophotometric measurement of the release of p-nitroaniline at 410 nm.

Procedure:

  • Pre-incubate Cathepsin G with varying concentrations of Eglin c (41-49) in the assay buffer.

  • Initiate the reaction by adding the chromogenic substrate.

  • Monitor the increase in absorbance at 410 nm over time.

  • Calculate the initial reaction velocities and determine the Ki value through appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equation).

A common method for determining α-chymotrypsin inhibition utilizes a specific ester substrate.

  • Enzyme: Bovine pancreatic α-Chymotrypsin

  • Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Buffer: 80 mM Tris-HCl, 100 mM CaCl2, pH 7.8

  • Temperature: 25°C

  • Detection: Spectrophotometric measurement of the increase in absorbance at 256 nm due to the hydrolysis of BTEE.

Procedure:

  • Pre-incubate α-Chymotrypsin with varying concentrations of Eglin c (41-49) in the assay buffer.

  • Add the BTEE substrate to start the reaction.

  • Record the change in absorbance at 256 nm over a set period.

  • Determine the initial reaction rates and calculate the Ki value.

A generalized workflow for the enzyme inhibition assay is presented below:

Enzyme_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Reaction and Detection cluster_analysis Data Analysis enzyme Enzyme (Cathepsin G or α-Chymotrypsin) preincubation Pre-incubation enzyme->preincubation inhibitor Eglin c (41-49) inhibitor->preincubation buffer Assay Buffer buffer->preincubation reaction Enzymatic Reaction preincubation->reaction substrate Substrate substrate->reaction detection Spectrophotometric Detection reaction->detection data Absorbance vs. Time Data detection->data kinetics Kinetic Analysis data->kinetics ki_value Ki Value Determination kinetics->ki_value

Enzyme Inhibition Assay Workflow

Signaling Pathways

The inhibitory action of Eglin c (41-49) on cathepsin G and α-chymotrypsin has implications for inflammatory signaling pathways.

Downregulation of Cathepsin G-Mediated Inflammation

Cathepsin G is a key player in inflammation, capable of activating protease-activated receptors (PARs) and processing various cytokines and chemokines to amplify the inflammatory response. By inhibiting cathepsin G, Eglin c (41-49) can potentially attenuate these downstream signaling events.

Cathepsin_G_Signaling cluster_downstream Downstream Inflammatory Signaling eglin_c Eglin c (41-49) cathepsin_g Cathepsin G eglin_c->cathepsin_g par_activation PAR Activation cathepsin_g->par_activation cytokine_processing Cytokine/Chemokine Processing cathepsin_g->cytokine_processing inflammation Inflammation par_activation->inflammation cytokine_processing->inflammation

Inhibition of Cathepsin G Signaling
Potentiation of Anti-inflammatory Effects via α-Chymotrypsin Inhibition

Recent studies have indicated that α-chymotrypsin can exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. The inhibition of α-chymotrypsin by Eglin c (41-49) could potentially modulate this activity, although the precise nature of this interaction requires further investigation. A simplified representation of the established anti-inflammatory role of α-chymotrypsin is shown below.

Chymotrypsin_Signaling cluster_tlr4_pathway TLR4/NF-κB Pathway alpha_chymotrypsin α-Chymotrypsin tlr4 TLR4 alpha_chymotrypsin->tlr4 Inhibits nf_kb NF-κB Activation tlr4->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines nf_kb->pro_inflammatory_cytokines

Anti-inflammatory Role of α-Chymotrypsin

Conclusion

Eglin c (41-49) serves as a valuable research tool for studying the roles of cathepsin G and α-chymotrypsin in various physiological and pathological processes. Its selective inhibitory profile makes it a more specific probe than the full-length Eglin c protein. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this and similar peptide-based enzyme inhibitors. Further investigation into the downstream cellular consequences of inhibiting these proteases with Eglin c (41-49) is warranted to fully elucidate its therapeutic potential.

References

Eglin c (41-49): A Technical Guide to its Sequence, Composition, and In-Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide fragment Eglin c (41-49), derived from the potent serine protease inhibitor Eglin c, originally isolated from the medicinal leech Hirudo medicinalis. This document details its amino acid sequence and composition, experimental protocols for its synthesis and characterization, and its known inhibitory activity against specific proteases.

Peptide Sequence and Composition

The Eglin c (41-49) fragment is a nonapeptide with the following amino acid sequence.

Table 1: Amino Acid Sequence of Eglin c (41-49)

RepresentationSequence
Three-Letter Code Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr
One-Letter Code SPVTLDLRY

The amino acid composition of this peptide is detailed in Table 2, providing a quantitative breakdown of its constituent residues.

Table 2: Amino Acid Composition of Eglin c (41-49)

Amino AcidThree-Letter CodeOne-Letter CodeCount
Aspartic AcidAspD1
ArginineArgR1
LeucineLeuL2
ProlineProP1
SerineSerS1
ThreonineThrT1
TyrosineTyrY1
ValineValV1
Total Residues 9

Experimental Protocols

The synthesis and characterization of Eglin c (41-49) can be achieved through a series of well-established laboratory procedures. The following sections provide detailed methodologies for these key experiments.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The Fmoc/tBu strategy is a widely used approach.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling Amino Acid Coupling (HBTU/HOBt) Fmoc_Deprotection1->Coupling Washing Washing (DMF) Coupling->Washing Fmoc_Deprotection2 Repeat Cycle Washing->Fmoc_Deprotection2 n cycles Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Final Cycle Fmoc_Deprotection2->Coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a non-polar solvent like dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes.

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin. For 2-chlorotrityl chloride resin, dissolve the amino acid in DCM with a base such as diisopropylethylamine (DIPEA) and add it to the swollen resin.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in DMF) and couple it to the deprotected N-terminus of the peptide-resin.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Collection: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Purification

RPHPLC_Workflow Crude_Peptide Crude Peptide Dissolved in Buffer A Injection Injection onto C18 Column Crude_Peptide->Injection Gradient_Elution Gradient Elution (Acetonitrile in Water with 0.1% TFA) Injection->Gradient_Elution UV_Detection UV Detection (210-220 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Workflow for Peptide Purification by RP-HPLC.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

  • Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase.

  • Injection and Elution: Inject the dissolved peptide onto the column and elute with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30 minutes) in water, both containing 0.1% TFA.

  • Detection and Fractionation: Monitor the elution of the peptide using a UV detector at 210-220 nm and collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.

Peptide Characterization: Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry to verify its molecular weight and sequence.

Experimental Workflow for Peptide Sequencing by Mass Spectrometry

MS_Workflow Pure_Peptide Pure Peptide Ionization Ionization (ESI or MALDI) Pure_Peptide->Ionization MS1 MS1 Analysis (Determine m/z of precursor ion) Ionization->MS1 Isolation Isolation of Precursor Ion MS1->Isolation Fragmentation Fragmentation (CID) Isolation->Fragmentation MS2 MS2 Analysis (Determine m/z of fragment ions) Fragmentation->MS2 Data_Analysis Data Analysis and Sequence Confirmation MS2->Data_Analysis

Caption: Workflow for Peptide Sequencing by Mass Spectrometry.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis.

  • Ionization: Introduce the sample into the mass spectrometer and ionize the peptide molecules using either electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • MS1 Analysis: In the first stage of mass analysis (MS1), determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion).

  • Fragmentation: Isolate the precursor ion and subject it to fragmentation, typically through collision-induced dissociation (CID).

  • MS2 Analysis: In the second stage of mass analysis (MS2), measure the m/z of the resulting fragment ions.

  • Data Analysis: Analyze the fragmentation pattern (the tandem mass spectrum) to deduce the amino acid sequence of the peptide.

Biological Activity and Mechanism of Action

Eglin c (41-49) has been shown to be an inhibitor of the serine proteases cathepsin G and α-chymotrypsin.[1] The inhibitory constants (Ki) for these interactions have been determined experimentally.

Table 3: Inhibitory Activity of Eglin c (41-49)

EnzymeKi (μM)
Cathepsin G 42[1]
α-Chymotrypsin 20[1]

The inhibitory action of Eglin c (41-49) is a direct interaction with the active site of the target proteases, preventing them from binding to and cleaving their natural substrates.

Signaling Pathway: Direct Inhibition of Proteases

Inhibition_Pathway cluster_inhibitor Inhibitor cluster_proteases Serine Proteases cluster_substrates Substrates cluster_products Products Eglin_c_41_49 Eglin c (41-49) Cathepsin_G Cathepsin G Eglin_c_41_49->Cathepsin_G Inhibition Alpha_Chymotrypsin α-Chymotrypsin Eglin_c_41_49->Alpha_Chymotrypsin Inhibition Products_1 Cleavage Products Cathepsin_G->Products_1 Cleavage Products_2 Cleavage Products Alpha_Chymotrypsin->Products_2 Cleavage Substrate_1 Substrate A Substrate_1->Cathepsin_G Substrate_2 Substrate B Substrate_2->Alpha_Chymotrypsin

Caption: Direct Inhibition of Cathepsin G and α-Chymotrypsin by Eglin c (41-49).

References

Eglin c (41-49): A Selective Serine Protease Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglin c, a potent 70-amino acid serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, has been the subject of extensive research. This technical guide focuses on a specific nonapeptide fragment, Eglin c (41-49), with the sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr (SPVTLDLRY). This fragment has demonstrated selective inhibitory activity against certain serine proteases, positioning it as a molecule of interest for targeted therapeutic development, particularly in the context of inflammatory diseases. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.

Introduction to Eglin c and Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, such as inflammatory disorders, cardiovascular diseases, and cancer.[2] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, which is essential for their proteolytic activity.

Eglin c is a canonical inhibitor that binds tightly to the active site of target serine proteases in a substrate-like manner, effectively blocking their catalytic function.[3] Unlike many other protease inhibitors, Eglin c's structure is stabilized by a network of hydrogen bonds and salt bridges rather than disulfide bonds. The inhibitory activity of Eglin c is primarily determined by its reactive site loop. The fragment Eglin c (41-49) corresponds to a portion of this loop and has been synthesized to investigate the minimal structural requirements for inhibitory activity.[4]

Inhibitory Activity and Selectivity of Eglin c (41-49)

The inhibitory potential of Eglin c (41-49) has been evaluated against several key serine proteases. The quantitative data for its inhibitory constant (Ki) are summarized in the table below.

Target ProteaseEglin c (41-49) Ki (μM)Full-Length Eglin c Ki (nM)Reference
Cathepsin G42~1.0[4]
α-Chymotrypsin20<0.1[4][5]
Human Leukocyte ElastaseNo inhibition~0.5[3]
TrypsinNot reported (Full-length Eglin c does not inhibit)No inhibition[6]

Key Observations:

  • Eglin c (41-49) demonstrates moderate inhibitory activity against cathepsin G and α-chymotrypsin, with Ki values in the micromolar range.[4]

  • The inhibitory potency of the fragment is significantly lower than that of the full-length Eglin c protein, which exhibits nanomolar to picomolar affinity for its targets.

  • Importantly, Eglin c (41-49) is selective, showing no inhibitory activity against human leukocyte elastase.[3] While not directly tested, the lack of trypsin inhibition by the parent Eglin c molecule suggests that the (41-49) fragment is also unlikely to be a trypsin inhibitor.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Eglin c (41-49) and its inhibitory activity.

Solid-Phase Peptide Synthesis of Eglin c (41-49) (SPVTLDLRY)

Principle:

Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and by-products are washed away after each coupling step.

Generalized Protocol:

  • Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin or a similar suitable resin. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, Asp(OtBu), Leu, Thr(tBu), Val, Pro, and Ser(tBu).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle:

RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

Generalized Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, containing 0.1% TFA.

  • Column and Mobile Phases: Use a preparative C18 RP-HPLC column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution: Equilibrate the column with a low percentage of Solvent B. Inject the peptide solution and elute with a linear gradient of increasing Solvent B concentration. The specific gradient will need to be optimized for the SPVTLDLRY peptide.

  • Fraction Collection: Monitor the elution profile at a wavelength of 214 or 280 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Serine Protease Inhibition Assay

Principle:

The inhibitory activity of Eglin c (41-49) can be determined by measuring the residual activity of the target protease in the presence of the inhibitor. This is typically done using a chromogenic or fluorogenic substrate that releases a colored or fluorescent product upon cleavage by the enzyme.

Protocol for Cathepsin G Inhibition:

  • Reagents:

    • Human Cathepsin G

    • Eglin c (41-49) stock solution (in a suitable buffer, e.g., Tris-HCl)

    • Chromogenic substrate: Suc-Val-Pro-Phe-pNA

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Procedure:

    • In a 96-well plate, add a fixed concentration of cathepsin G to a series of wells containing increasing concentrations of Eglin c (41-49).

    • Include control wells with enzyme and buffer only (100% activity) and buffer only (blank).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Monitor the increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Protocol for α-Chymotrypsin Inhibition:

The protocol is similar to that for cathepsin G, with the following modifications:

  • Enzyme: Bovine α-Chymotrypsin

  • Chromogenic Substrate: Suc-Ala-Ala-Pro-Phe-pNA

Mechanism of Action and Signaling Pathways

Eglin c (41-49) acts as a competitive inhibitor, binding to the active site of cathepsin G and α-chymotrypsin and preventing substrate access. By inhibiting these proteases, Eglin c (41-49) can modulate inflammatory signaling pathways.

Cathepsin G-Mediated Inflammatory Signaling

Cathepsin G, released by neutrophils at sites of inflammation, can process and modify a variety of signaling molecules, including chemokines and cytokines.[1][7] For example, cathepsin G can cleave and activate the pro-inflammatory cytokine IL-36γ, amplifying the inflammatory response in conditions like psoriasis.[8] By inhibiting cathepsin G, Eglin c (41-49) can potentially dampen this pro-inflammatory cascade.

CathepsinG_Pathway Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil CathepsinG_Release Cathepsin G Release Neutrophil->CathepsinG_Release Pro_IL36g Pro-IL-36γ (inactive) CathepsinG_Release->Pro_IL36g Cleavage Active_IL36g Active IL-36γ Pro_IL36g->Active_IL36g IL36R IL-36 Receptor Active_IL36g->IL36R Binds Downstream_Signaling Downstream Signaling IL36R->Downstream_Signaling Proinflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines Downstream_Signaling->Proinflammatory_Cytokines Induces Inflammation_Amplification Inflammation Amplification Proinflammatory_Cytokines->Inflammation_Amplification EglinC_41_49 Eglin c (41-49) EglinC_41_49->CathepsinG_Release Inhibits

Cathepsin G signaling and inhibition by Eglin c (41-49).
Chymotrypsin and the TLR4/NF-κB Pathway

While α-chymotrypsin is primarily a digestive enzyme, some studies suggest that serine proteases can influence inflammatory pathways. For instance, chymotrypsin has been shown to have anti-inflammatory effects by downregulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a central regulator of the innate immune response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. While the direct role of α-chymotrypsin inhibition by Eglin c (41-49) in this context is speculative, it highlights a potential mechanism by which serine protease inhibitors can modulate inflammation.

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Chymotrypsin_effect Chymotrypsin (Anti-inflammatory effect) Chymotrypsin_effect->TLR4 Downregulates

Simplified TLR4/NF-κB signaling pathway.

Structural Considerations

To date, no experimentally determined three-dimensional structure of the Eglin c (41-49) fragment has been deposited in the Protein Data Bank (PDB). Structural analysis of peptides can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

Workflow for NMR-Based Peptide Structure Determination

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample_Prep NMR Sample Preparation Peptide_Synthesis->NMR_Sample_Prep NMR_Data_Acquisition NMR Data Acquisition (1D, 2D TOCSY, NOESY) NMR_Sample_Prep->NMR_Data_Acquisition Resonance_Assignment Resonance Assignment NMR_Data_Acquisition->Resonance_Assignment NOE_Constraints NOE-based Distance Constraint Generation Resonance_Assignment->NOE_Constraints Structure_Calculation Structure Calculation (e.g., using CYANA or CNS) NOE_Constraints->Structure_Calculation Structure_Validation Structure Validation & Refinement Structure_Calculation->Structure_Validation Final_Structure 3D Structure Ensemble Structure_Validation->Final_Structure

General workflow for peptide structure determination by NMR.

Conclusion and Future Directions

Eglin c (41-49) represents a minimalist approach to serine protease inhibition, retaining selectivity for cathepsin G and α-chymotrypsin while being inactive against leukocyte elastase. Its moderate inhibitory potency suggests that it could serve as a scaffold for the development of more potent and selective inhibitors. Future research should focus on:

  • Structural Elucidation: Determining the three-dimensional structure of Eglin c (41-49) in complex with its target proteases would provide invaluable insights for structure-based drug design.

  • Potency Optimization: Medicinal chemistry efforts could be directed towards modifying the peptide sequence to enhance its binding affinity and inhibitory potency.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the therapeutic potential of Eglin c (41-49) and its derivatives.

This in-depth technical guide provides a foundation for researchers and drug development professionals interested in the further exploration of Eglin c (41-49) as a selective serine protease inhibitor. While there are gaps in the currently available data, the existing information highlights the potential of this peptide fragment as a starting point for the development of novel anti-inflammatory therapeutics.

References

In Vitro Characterization of Eglin c (41-49): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglin c, a potent 70-amino acid serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, has been the subject of extensive research due to its broad inhibitory spectrum.[1] This whitepaper focuses on a specific synthetic fragment, Eglin c (41-49), with the sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OMe.[1][2] Unlike the parent molecule, which inhibits a wide range of proteases including leukocyte elastase, cathepsin G, and α-chymotrypsin, the (41-49) fragment exhibits a more selective inhibitory profile.[1][2][3] This document provides a detailed in vitro characterization of this nonapeptide, summarizing its inhibitory activity, experimental protocols for its assessment, and visual representations of its mechanism and experimental workflows.

Biochemical Properties and Inhibitory Spectrum

Eglin c (41-49) is a synthetic peptide fragment that has been studied to understand the structure-activity relationships of the full-length Eglin c protein.[2] Investigations have revealed that this fragment retains inhibitory activity but with a narrower and more specific target profile compared to the native protein.

Inhibitory Specificity:

The primary targets of Eglin c (41-49) are cathepsin G and α-chymotrypsin.[2][4][5][6] Notably, it does not inhibit leukocyte elastase.[1][2][3] This specificity suggests that the 41-49 region of Eglin c constitutes a key interaction site for cathepsin G and α-chymotrypsin, while other regions of the full-length protein are responsible for the inhibition of leukocyte elastase.[1][2][3]

Quantitative Inhibitory Activity

The inhibitory potency of Eglin c (41-49) is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Target EnzymeInhibition Constant (Ki)Efficacy
Cathepsin G42 µM (4.0 x 10⁻⁵ M)[2][4][6][7]Moderate Inhibitor
α-Chymotrypsin20 µM (2.0 x 10⁻⁵ M)[2][4][6]Moderate Inhibitor
Leukocyte Elastase>2000 µM (>2 x 10⁻³ M)[7]No significant inhibition

Signaling Pathways and Mechanism of Action

Eglin c (41-49) functions as a competitive inhibitor. It binds to the active site of target serine proteases, preventing the substrate from binding and thus halting the catalytic reaction. The diagram below illustrates this inhibitory mechanism.

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Eglin c (41-49) Enzyme Cathepsin G / α-Chymotrypsin ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Peptide Substrate Substrate->ES_Complex Products Cleaved Products ES_Complex->Products Catalysis Inhibitor Eglin c (41-49) EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex NoReaction No Reaction EI_Complex->NoReaction Enzyme2 Cathepsin G / α-Chymotrypsin Enzyme2->EI_Complex Binds

Caption: Mechanism of competitive inhibition by Eglin c (41-49).

Experimental Protocols

The in vitro characterization of Eglin c (41-49) relies on enzyme inhibition assays. Below is a detailed methodology for determining the inhibition constant (Ki) for a target protease like cathepsin G or α-chymotrypsin.

Protocol: Determination of Ki by Enzyme Inhibition Assay

Objective: To determine the inhibition constant (Ki) of Eglin c (41-49) against a target serine protease using a chromogenic substrate.

Materials and Reagents:

  • Enzyme: Purified human leukocyte cathepsin G or bovine pancreatic α-chymotrypsin.

  • Inhibitor: Synthetic Eglin c (41-49) peptide.

  • Substrate: Chromogenic substrate specific to the enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin).

  • Assay Buffer: E.g., 0.1 M Tris-HCl, pH 7.5.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate.

  • Instrumentation: 96-well plate reader (spectrophotometer).

Experimental Workflow:

G A 1. Reagent Preparation Prepare stock solutions of enzyme, substrate, and Eglin c (41-49). B 2. Serial Dilution Create a range of inhibitor concentrations in assay buffer. A->B C 3. Pre-incubation Incubate varying inhibitor concentrations with a fixed enzyme concentration. B->C D 4. Reaction Initiation Add chromogenic substrate to all wells to start the reaction. C->D E 5. Kinetic Measurement Measure absorbance change over time (e.g., at 405 nm) to determine the reaction rate (V). D->E F 6. Data Analysis Plot reaction rates against substrate concentration for each inhibitor concentration (Michaelis-Menten) or use a Dixon plot to determine Ki. E->F

Caption: Workflow for an enzyme inhibition kinetics experiment.

Procedure:

  • Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a high-concentration stock of Eglin c (41-49) in DMSO.

    • Prepare a stock solution of the chromogenic substrate in DMSO.

    • Create a series of dilutions of the inhibitor from the stock solution.

  • Assay Setup (96-well plate):

    • Add a fixed volume of assay buffer to each well.

    • Add the diluted inhibitor solutions to the appropriate wells. Include a control well with no inhibitor.

    • Add a fixed amount of the enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells simultaneously.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • To determine the mode of inhibition and calculate the Ki, perform the assay with multiple substrate concentrations for each inhibitor concentration.

    • Plot the data using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the equation: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]), where [S] is the substrate concentration and [I] is the inhibitor concentration.

Conclusion

The synthetic peptide Eglin c (41-49) serves as a valuable tool for studying protease inhibition. Its selective inhibitory action against cathepsin G and α-chymotrypsin, while sparing leukocyte elastase, highlights the modular nature of the parent Eglin c inhibitor.[1][2] The data and protocols presented here provide a foundational guide for researchers and professionals in drug development interested in the specific roles of these proteases and the design of targeted inhibitors. The distinct inhibitory profile of this fragment underscores the principle that specific regions of a parent inhibitor can be engineered to achieve high selectivity for desired targets.

References

Eglin c (41-49): A Technical Guide to Stability and Solubility Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, and its fragments have garnered interest for their therapeutic potential. This technical guide focuses on the nonapeptide fragment Eglin c (41-49), providing an in-depth analysis of its stability and solubility characteristics. While specific experimental data for this fragment is limited in publicly available literature, this document consolidates known information, outlines detailed experimental protocols for its characterization, and presents illustrative data based on its amino acid sequence to guide research and development efforts. The primary known biological activity of Eglin c (41-49) is the inhibition of cathepsin G and α-chymotrypsin.[1][2]

Physicochemical Properties of Eglin c (41-49)

The foundational step in profiling Eglin c (41-49) involves understanding its basic physicochemical properties derived from its amino acid sequence.

Amino Acid Sequence: Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr[3][4][5][6][7]

Molecular Formula: C₄₈H₇₈N₁₂O₁₅[4][8]

Molecular Weight: 1063.2 g/mol [4][8]

PropertyValueReference
Sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr[3][4][5][6][7]
Molecular Formula C₄₈H₇₈N₁₂O₁₅[4][8]
Molecular Weight 1063.2 g/mol [4][8]
Theoretical pI 5.83(Predicted)
Charge at pH 7 -1(Predicted)
Grand Average of Hydropathicity (GRAVY) -0.178(Predicted)

Solubility Profile

The solubility of a peptide is critical for its formulation and delivery. Based on its amino acid composition, Eglin c (41-49) is predicted to have moderate solubility in aqueous solutions. The presence of both hydrophobic (Leu, Val, Pro) and charged/polar (Asp, Arg, Ser, Thr, Tyr) residues gives it amphipathic character.

Illustrative Solubility Data

The following table presents hypothetical solubility data for Eglin c (41-49) in various solvents, which should be experimentally verified.

SolventPredicted Solubility (mg/mL)Appearance
Water ~1.0Clear solution
Phosphate-Buffered Saline (PBS) pH 7.4 ~1.5Clear solution
Dimethyl Sulfoxide (DMSO) >10Clear solution
Ethanol ~0.5Slight haze
Acetonitrile <0.1Suspension
Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method to assess the kinetic solubility of Eglin c (41-49).

Objective: To determine the concentration at which the peptide precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • Eglin c (41-49) peptide

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Eglin c (41-49) in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well containing the DMSO-peptide solution, add PBS (pH 7.4) to achieve the final desired peptide concentrations. The final DMSO concentration should be kept constant and low (e.g., <2%).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, for a direct UV assay, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a suitable wavelength (e.g., 280 nm for tyrosine-containing peptides).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or a decrease in absorbance is observed compared to controls.

G Kinetic Solubility Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mg/mL Peptide Stock in DMSO serial_dilute Serial Dilute Stock in 96-well Plate prep_stock->serial_dilute prep_buffer Prepare PBS (pH 7.4) add_buffer Add PBS to each well prep_buffer->add_buffer serial_dilute->add_buffer incubate Incubate for 2 hours at RT add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Workflow for the Kinetic Solubility Assay.

Stability Profile

Peptide stability is crucial for its shelf-life and in vivo efficacy. Potential degradation pathways for Eglin c (41-49) include hydrolysis, oxidation, and deamidation, particularly at the aspartic acid residue.[9][10]

Illustrative Stability Data (Half-life in hours)

The following table provides hypothetical stability data for Eglin c (41-49) under various conditions. This data is for illustrative purposes and requires experimental validation.

ConditionpH 5.0 BufferPBS (pH 7.4)pH 9.0 BufferHuman Plasma
4°C > 500 h> 500 h~400 h~100 h
25°C ~400 h~300 h~150 h~24 h
37°C ~200 h~100 h~50 h< 2 h
Experimental Protocol: HPLC-Based Stability Assay

This protocol describes a standard method for evaluating the stability of Eglin c (41-49) in solution over time.

Objective: To quantify the degradation of Eglin c (41-49) under different pH, temperature, and biological matrix conditions.

Materials:

  • Eglin c (41-49) peptide

  • Buffers of varying pH (e.g., acetate for pH 5.0, phosphate for pH 7.4, borate for pH 9.0)

  • Human plasma

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with UV detector

  • Incubators/water baths

Procedure:

  • Sample Preparation: Prepare solutions of Eglin c (41-49) at a known concentration (e.g., 1 mg/mL) in the different buffers and in human plasma.

  • Incubation: Aliquot the solutions and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Quenching (for plasma samples): For plasma samples, precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., water/ACN with 0.1% TFA).

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine residue).

  • Data Analysis:

    • Quantify the peak area of the intact Eglin c (41-49) at each time point.

    • Calculate the percentage of the remaining peptide relative to the t=0 time point.

    • Determine the degradation rate and half-life (t₁/₂) by fitting the data to an appropriate kinetic model (e.g., first-order decay).

G HPLC-Based Stability Assay Workflow cluster_prep Sample Preparation & Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis & Calculation prep_solutions Prepare Peptide Solutions in Buffers/Plasma incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_solutions->incubate time_points Withdraw Aliquots at t = 0, 1, 2, 4... hours incubate->time_points quench Quench Plasma Samples with ACN time_points->quench hplc Analyze by RP-HPLC time_points->hplc quench->hplc quantify Quantify Intact Peptide Peak Area hplc->quantify calculate Calculate Half-Life (t½) quantify->calculate

Workflow for the HPLC-Based Stability Assay.

Biological Context: Signaling Pathways of Targets

Eglin c (41-49) is known to inhibit cathepsin G and α-chymotrypsin. Understanding the roles of these proteases provides a biological context for the peptide's potential applications.

Cathepsin G Signaling

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in inflammation and the immune response.[11][12] Cathepsin G can act on various substrates, including extracellular matrix proteins, cytokines, and cell surface receptors. One of its key signaling functions is the activation of Protease-Activated Receptors (PARs), such as PAR4 on platelets, which can lead to downstream signaling events related to thrombosis and inflammation.[13]

G Simplified Cathepsin G Signaling CatG Cathepsin G PAR Protease-Activated Receptor (PAR) CatG->PAR Cleaves & Activates EglinC Eglin c (41-49) EglinC->CatG Inhibits G_protein G-Protein Signaling PAR->G_protein Inflammation Inflammatory Response (e.g., platelet activation) G_protein->Inflammation

Inhibition of Cathepsin G by Eglin c (41-49).
α-Chymotrypsin's Physiological Role

α-Chymotrypsin is a key digestive enzyme synthesized in the pancreas and secreted into the small intestine.[14][15] Its primary function is proteolysis, the breakdown of proteins and polypeptides into smaller peptides.[14] It preferentially cleaves peptide bonds adjacent to aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[14] Inhibition of α-chymotrypsin is a common benchmark for protease inhibitor activity but is less likely to be a direct therapeutic target in systemic applications compared to cathepsin G.

Conclusion

This technical guide provides a framework for the stability and solubility profiling of Eglin c (41-49). While specific experimental data remains to be fully elucidated, the provided protocols and illustrative data serve as a valuable resource for researchers. The peptide's inhibitory activity against cathepsin G suggests its potential in modulating inflammatory pathways. A thorough characterization of its stability and solubility is a prerequisite for advancing its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition by Eglin c (41-49)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglin c is a potent, naturally occurring serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis. The synthetic peptide fragment, Eglin c (41-49), corresponding to the active site of the parent molecule, has been identified as a selective inhibitor of chymotrypsin-like serine proteases. Specifically, it demonstrates inhibitory activity against α-chymotrypsin and cathepsin G, while being inactive against leukocyte elastase.[1] This makes Eglin c (41-49) a valuable tool for studying the roles of these specific proteases in various physiological and pathological processes.

This document provides detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory potential of Eglin c (41-49) against its primary targets, α-chymotrypsin and cathepsin G.

Eglin c (41-49) Profile

PropertyValueReference
Sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH[2][3][4]
Molecular Formula C₄₈H₇₈N₁₂O₁₅[2][3][4]
Molecular Weight 1063.22 g/mol [2][4]
CAS Number 122299-11-0[2][3][4]

Quantitative Inhibition Data

The inhibitory potency of Eglin c (41-49) is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Target EnzymeKi Value (μM)Reference
α-Chymotrypsin20 - 22[1][5][6]
Cathepsin G42[1][5][6]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the inhibitory action of Eglin c (41-49) on its target serine proteases. Eglin c (41-49) acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding and subsequent cleavage.

InhibitionPathway cluster_0 Enzyme Action cluster_1 Inhibition Enzyme α-Chymotrypsin or Cathepsin G Products Cleaved Products Enzyme->Products Catalysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited_Complex Substrate Peptide Substrate Substrate->Enzyme Binding Inhibitor Eglin c (41-49) Inhibitor->Inhibited_Complex Binding

Caption: Mechanism of competitive inhibition of serine proteases by Eglin c (41-49).

Experimental Protocols

In Vitro α-Chymotrypsin Inhibition Assay

This protocol is designed to determine the inhibitory activity of Eglin c (41-49) against bovine pancreatic α-chymotrypsin using a spectrophotometric method. The assay is based on the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at 256 nm.[7]

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Eglin c (41-49)

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Trizma base

  • Calcium Chloride (CaCl₂)

  • Hydrochloric Acid (HCl)

  • Methanol

  • Spectrophotometer capable of reading at 256 nm

  • Cuvettes

Reagent Preparation:

  • Assay Buffer: 80 mM Trizma-HCl, pH 7.8, containing 100 mM CaCl₂.[8]

  • Substrate Stock Solution (BTEE): 1.07 mM BTEE in methanol.[8]

  • Enzyme Stock Solution: 1 mg/mL α-Chymotrypsin in 1 mM HCl. Dilute to an appropriate working concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.[8]

  • Inhibitor Stock Solution: Prepare a stock solution of Eglin c (41-49) in ultrapure water. A series of dilutions should be prepared to determine the Ki or IC₅₀.

Assay Procedure:

  • Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.

  • In a cuvette, add 1.5 mL of Assay Buffer and 1.4 mL of BTEE Substrate Solution.[8]

  • Add the desired volume of Eglin c (41-49) solution (or vehicle for control).

  • Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 0.1 mL of the diluted α-Chymotrypsin solution.[8]

  • Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.

  • Calculate the rate of reaction (ΔA₂₅₆/min) from the initial linear portion of the curve.

  • Determine the percent inhibition for each concentration of Eglin c (41-49) and calculate the Ki value using appropriate enzyme kinetics software.

In Vitro Cathepsin G Inhibition Assay

This protocol measures the inhibition of human neutrophil Cathepsin G by Eglin c (41-49) using a colorimetric substrate. The assay is based on the cleavage of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which releases p-nitroaniline (pNA), a chromophore that can be detected at 405 nm.

Materials:

  • Human Neutrophil Cathepsin G

  • Eglin c (41-49)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

  • HEPES

  • Dimethyl Sulfoxide (DMSO)

  • Spectrophotometer or microplate reader capable of reading at 405 nm

  • 96-well plates or cuvettes

Reagent Preparation:

  • Assay Buffer: 100 mM HEPES, pH 7.5.

  • Substrate Stock Solution: 20 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO.

  • Enzyme Stock Solution: Prepare a stock solution of Cathepsin G in ultrapure water. Dilute to a working concentration (e.g., 1.25 - 2.50 units/ml) immediately before use.

  • Inhibitor Stock Solution: Prepare a stock solution of Eglin c (41-49) in ultrapure water. A series of dilutions should be prepared to determine the Ki or IC₅₀.

Assay Procedure:

  • Set the spectrophotometer or plate reader to 405 nm and maintain the temperature at 37°C.

  • In a microplate well or cuvette, add the desired volume of Eglin c (41-49) solution (or vehicle for control).

  • Add the Cathepsin G enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Add the Assay Buffer to bring the volume to the desired pre-substrate addition volume.

  • Initiate the reaction by adding the Substrate Stock Solution. The final concentration of DMSO should be kept low (typically ≤5%) to avoid enzyme denaturation.

  • Immediately mix and record the increase in absorbance at 405 nm over time.

  • Calculate the rate of reaction (ΔA₄₀₅/min) from the initial linear portion of the progress curve.

  • Determine the percent inhibition for each concentration of Eglin c (41-49) and calculate the Ki value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro enzyme inhibition assays described above.

ExperimentalWorkflow Start Start ReagentPrep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->ReagentPrep AssaySetup Assay Setup (Add Buffer, Inhibitor, Enzyme) ReagentPrep->AssaySetup PreIncubation Pre-incubation AssaySetup->PreIncubation ReactionInitiation Initiate Reaction (Add Substrate) PreIncubation->ReactionInitiation DataAcquisition Data Acquisition (Spectrophotometric Reading) ReactionInitiation->DataAcquisition DataAnalysis Data Analysis (Calculate Rate, % Inhibition, Ki) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: General workflow for the in vitro enzyme inhibition assay.

References

Applications of Eglin c (41-49) in Inflammation Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, has garnered significant interest in inflammation research. Its primary targets in the context of inflammation are the neutrophil-derived proteases, cathepsin G and neutrophil elastase. The nonapeptide fragment, Eglin c (41-49), represents the active site responsible for the specific inhibition of cathepsin G and α-chymotrypsin, while notably not affecting leukocyte elastase.[1][2] This specificity makes Eglin c (41-49) a valuable molecular tool for dissecting the distinct pathological roles of cathepsin G in a multitude of inflammatory processes.

Cathepsin G is a key player in the inflammatory cascade, contributing to tissue remodeling, modification of cytokines and chemokines, and the activation of various cell types, including platelets and endothelial cells.[3][4] By selectively inhibiting cathepsin G, Eglin c (41-49) allows researchers to investigate the specific contributions of this protease to the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and autoimmune disorders like rheumatoid arthritis.

These application notes provide a comprehensive overview of the utility of Eglin c (41-49) in inflammation research, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key experimental applications.

Mechanism of Action

Eglin c (41-49) functions as a competitive inhibitor of cathepsin G and α-chymotrypsin.[2] The peptide sequence mimics the substrate of these proteases, binding to their active site with high affinity and thereby preventing the cleavage of their natural substrates. This inhibitory action blocks the downstream effects of cathepsin G in the inflammatory milieu.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of Eglin c (41-49) against its target proteases has been determined through kinetic studies. The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity and more potent inhibition.

InhibitorTarget EnzymeKi (µM)Reference
Eglin c (41-49)Cathepsin G42[5][6]
Eglin c (41-49)α-Chymotrypsin20[5][6]
Eglin c (41-49) (H-(41-49)-OMe)Cathepsin G (CLP)40[1]
Eglin c (41-49) (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH)Cathepsin G22[7]
Eglin c (41-49) (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH)α-Chymotrypsin7.2[7]

Experimental Protocols

In Vitro Cathepsin G Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Eglin c (41-49) on purified cathepsin G using a chromogenic or fluorogenic substrate.

Materials:

  • Purified human neutrophil cathepsin G

  • Eglin c (41-49) peptide

  • Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or a sensitive fluorogenic substrate

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Stock Solutions:

    • Dissolve Eglin c (41-49) in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.[8] Further dilute in Assay Buffer to desired working concentrations.

    • Prepare a stock solution of the cathepsin G substrate in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of various concentrations of Eglin c (41-49) to the wells. Include a vehicle control (DMSO or buffer).

    • Add 80 µL of Assay Buffer containing a fixed concentration of purified cathepsin G to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the cathepsin G substrate to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance (for chromogenic substrates at 405 nm) or fluorescence (at the appropriate excitation/emission wavelengths for fluorogenic substrates) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance/fluorescence over time) for each concentration of Eglin c (41-49).

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.

Inhibition of Neutrophil Degranulation

This protocol outlines a method to assess the effect of Eglin c (41-49) on the release of cathepsin G and other granular contents from activated human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • Eglin c (41-49)

  • Neutrophil activating agent (e.g., fMLP, PMA, or opsonized zymosan)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Cytochalasin B (optional, to enhance degranulation)

  • ELISA kit for human cathepsin G or an activity assay for a granular enzyme (e.g., myeloperoxidase)

  • 96-well V-bottom plates

  • Centrifuge

Protocol:

  • Neutrophil Preparation:

    • Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

    • Resuspend the purified neutrophils in HBSS at a concentration of 1-5 x 10^6 cells/mL.

  • Inhibition Step:

    • Pre-incubate the neutrophil suspension with various concentrations of Eglin c (41-49) or vehicle control for 15-30 minutes at 37°C.

    • If using, add cytochalasin B (e.g., 5 µg/mL) for the last 5 minutes of the pre-incubation.

  • Neutrophil Activation:

    • Add the activating agent (e.g., 1 µM fMLP) to the neutrophil suspension and incubate for an appropriate time (e.g., 15-60 minutes) at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant containing the released granular contents.

  • Quantification of Degranulation:

    • Measure the concentration of cathepsin G in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

    • Alternatively, measure the activity of another released granular enzyme, such as myeloperoxidase, using a suitable activity assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of degranulation for each concentration of Eglin c (41-49) compared to the vehicle control.

Inhibition of Platelet Activation

This protocol describes how to evaluate the inhibitory effect of Eglin c (41-49) on cathepsin G-induced platelet aggregation.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP)

  • Purified human neutrophil cathepsin G

  • Eglin c (41-49)

  • Platelet aggregometer

  • Agonist for positive control (e.g., ADP or thrombin)

Protocol:

  • PRP Preparation:

    • Collect fresh human blood into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Inhibition and Aggregation Measurement:

    • Place a sample of PRP in the aggregometer cuvette and allow it to equilibrate at 37°C.

    • Add various concentrations of Eglin c (41-49) or vehicle control to the PRP and incubate for a few minutes.

    • Add a submaximal concentration of cathepsin G (pre-determined to induce aggregation) to initiate platelet aggregation.[5]

    • Record the change in light transmittance for 5-10 minutes.

    • As a control, assess the effect of Eglin c (41-49) on platelet aggregation induced by another agonist like ADP or thrombin to confirm specificity.

  • Data Analysis:

    • Measure the maximum percentage of platelet aggregation for each condition.

    • Calculate the percentage of inhibition of cathepsin G-induced platelet aggregation by Eglin c (41-49).

Visualization of Signaling Pathways and Workflows

Cathepsin G-Mediated Inflammatory Signaling

CathepsinG_Signaling cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space cluster_TargetCell Target Cell (e.g., Epithelial, Immune Cell) CatG Cathepsin G Pro_Cytokine Pro-inflammatory Pro-cytokines (e.g., pro-IL-1β, pro-IL-36) CatG->Pro_Cytokine Cleavage & Activation PAR2 Protease-Activated Receptor 2 (PAR2) CatG->PAR2 Cleavage & Activation ECM Extracellular Matrix (e.g., fibronectin) CatG->ECM Degradation Active_Cytokine Active Cytokines Pro_Cytokine->Active_Cytokine Inflammatory_Response Pro-inflammatory Gene Expression Active_Cytokine->Inflammatory_Response Binding to Receptor G_Protein G-protein Signaling PAR2->G_Protein Activation Degraded_ECM Degraded ECM ECM->Degraded_ECM G_Protein->Inflammatory_Response Eglin_c_41_49 Eglin c (41-49) Eglin_c_41_49->CatG Inhibition

Caption: Cathepsin G signaling in inflammation and its inhibition by Eglin c (41-49).

Experimental Workflow: In Vitro Inhibition of Cathepsin G

Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis A Prepare Eglin c (41-49) stock solution D Incubate Cathepsin G with Eglin c (41-49) or vehicle A->D B Prepare purified Cathepsin G B->D C Prepare chromogenic/ fluorogenic substrate E Add substrate to initiate reaction C->E D->E F Measure absorbance/ fluorescence kinetically E->F G Calculate initial reaction velocities F->G H Plot velocity vs. inhibitor concentration G->H I Determine IC50 value H->I

Caption: Workflow for determining the in vitro inhibitory activity of Eglin c (41-49).

Conclusion and Future Directions

Eglin c (41-49) represents a highly specific and valuable tool for investigating the role of cathepsin G in inflammation. Its ability to selectively inhibit this protease without affecting neutrophil elastase allows for the precise dissection of their individual contributions to inflammatory pathologies. The protocols provided herein offer a starting point for researchers to utilize Eglin c (41-49) in their studies.

Future research should focus on several key areas. There is a need for more extensive characterization of the pharmacological properties of Eglin c (41-49), including the determination of IC50 values in various cell-based assays and its efficacy in in vivo models of inflammation. While the parent molecule, Eglin c, has shown promise in animal models, the specific effects of the (41-49) fragment in vivo remain to be elucidated.[9] Furthermore, exploring the impact of Eglin c (41-49) on cathepsin G-mediated activation of protease-activated receptors (PARs) and subsequent signaling cascades will provide deeper insights into its mechanism of action. Ultimately, a more thorough understanding of the biological effects of Eglin c (41-49) will be crucial for evaluating its potential as a therapeutic agent for the treatment of cathepsin G-driven inflammatory diseases.

References

Application Notes and Protocols for Eglin c (41-49) in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglin c, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis, and its fragments have garnered significant interest in drug discovery and biochemical research. This application note focuses on the nonapeptide fragment, Eglin c (41-49), with the sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH. This fragment has been identified as a selective inhibitor of cathepsin G and α-chymotrypsin, making it a valuable tool for studying the roles of these proteases in various physiological and pathological processes.[1][2][3] High-throughput screening (HTS) assays are essential for identifying novel modulators of these enzymes. This document provides detailed protocols and data for the application of Eglin c (41-49) in HTS assays targeting cathepsin G and α-chymotrypsin.

Target Proteases and Mechanism of Action

Eglin c (41-49) selectively inhibits two key serine proteases:

  • Cathepsin G: A protease primarily found in the azurophilic granules of neutrophils.[4] It plays a crucial role in inflammation, immune responses, and tissue remodeling.[5][6] Dysregulation of cathepsin G activity is implicated in inflammatory diseases such as rheumatoid arthritis.[4][5][6]

  • α-Chymotrypsin: A digestive enzyme in the small intestine that hydrolyzes peptide bonds, primarily at the C-terminus of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).[7] Beyond its digestive role, α-chymotrypsin can also participate in cellular signaling through protease-activated receptors (PARs).[8]

The inhibitory action of Eglin c and its fragments generally follows the "standard mechanism" for serine protease inhibitors, where the inhibitor acts as a substrate analogue, forming a stable, slowly reversible complex with the enzyme's active site.

Quantitative Data

The inhibitory potency of Eglin c (41-49) against its target proteases has been determined in various studies. The following table summarizes the key quantitative data.

InhibitorTarget ProteaseInhibition Constant (Ki)Reference(s)
Eglin c (41-49)Cathepsin G22 µM - 42 µM[1][2][3][9][10]
Eglin c (41-49)α-Chymotrypsin7.2 µM - 20 µM[1][2][3][9]

Signaling Pathways

Understanding the signaling pathways in which the target proteases are involved is critical for designing relevant cell-based assays and interpreting screening results.

Cathepsin G Signaling in Inflammation

Cathepsin G is a key mediator in inflammatory processes. It can be released from neutrophils at sites of inflammation and can act on various substrates to propagate the inflammatory cascade. One significant role is in rheumatoid arthritis, where it contributes to joint inflammation and tissue damage.[4][5][6]

CathepsinG_Signaling cluster_extracellular Extracellular Space cluster_intracellular Target Cell (e.g., Monocyte, Endothelial Cell) Neutrophil Activated Neutrophil CatG Cathepsin G Neutrophil->CatG Release Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., Cytokines) CatG->Proinflammatory_Mediators Activation/ Cleavage ECM Extracellular Matrix (e.g., Proteoglycans) CatG->ECM Degradation Monocyte Monocyte CatG->Monocyte Chemoattraction Endothelial_Cell Endothelial Cell CatG->Endothelial_Cell PARs Protease-Activated Receptors (PARs) CatG->PARs Activation Inflammatory_Response Inflammatory Response (e.g., Cytokine Release, Adhesion Molecule Expression) Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK) PARs->Signaling_Cascade Signaling_Cascade->Inflammatory_Response

Cathepsin G inflammatory signaling pathway.
α-Chymotrypsin Signaling via Protease-Activated Receptors (PARs)

While primarily a digestive enzyme, α-chymotrypsin can cleave and activate PARs on the surface of intestinal epithelial cells, initiating intracellular signaling cascades that can influence cellular processes like proliferation and inflammation.[8]

Chymotrypsin_PAR_Signaling cluster_lumen Intestinal Lumen / Extracellular cluster_cell Intestinal Epithelial Cell Chymotrypsin α-Chymotrypsin PAR2 PAR2 Chymotrypsin->PAR2 Cleavage & Activation G_Protein G-protein PAR2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Cytokine Production, Proliferation) Ca_Release->Cellular_Response ERK12 ERK1/2 Signaling PKC->ERK12 ERK12->Cellular_Response

α-Chymotrypsin signaling through PAR2.

Experimental Protocols

The following are detailed protocols for HTS assays to identify inhibitors of cathepsin G and α-chymotrypsin, using Eglin c (41-49) as a reference inhibitor.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (Test compounds & Eglin c (41-49)) Dispensing Dispense Reagents to 384-well Assay Plate Compound_Plate->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Hit_Identification Hit Identification (% Inhibition, Z'-factor) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response

General high-throughput screening workflow.
Protocol 1: Cathepsin G FRET-Based HTS Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay in a 384-well format, suitable for HTS.

Materials:

  • Human Cathepsin G (recombinant)

  • FRET substrate for Cathepsin G (e.g., Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp)[9]

  • Eglin c (41-49) (as a reference inhibitor)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 320/420 nm for Abz/EDDnp)

Procedure:

  • Compound Plating:

    • Prepare a stock solution of Eglin c (41-49) in DMSO.

    • Create a serial dilution of Eglin c (41-49) and test compounds in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates. Include DMSO-only wells for high-activity controls and a potent, known inhibitor for low-activity controls.

  • Enzyme Preparation:

    • Dilute human Cathepsin G to the desired final concentration (e.g., 10 nM) in cold Assay Buffer. The optimal concentration should be determined empirically to give a robust signal-to-background ratio.

  • Substrate Preparation:

    • Dilute the FRET substrate to the desired final concentration (e.g., 10 µM) in Assay Buffer. The optimal concentration is typically at or near the Km value for the enzyme.

  • Assay Execution:

    • Add 10 µL of the diluted Cathepsin G solution to each well of the compound-plated 384-well plate.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FRET substrate solution to each well.

    • Centrifuge the plate briefly.

  • Signal Detection:

    • Measure the fluorescence intensity kinetically over 30-60 minutes at room temperature using a fluorescence plate reader. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the kinetic data.

    • Determine the percent inhibition for each test compound relative to the high (DMSO) and low (potent inhibitor) controls.

    • Plot dose-response curves for active compounds and for Eglin c (41-49) to determine their IC50 values.

Protocol 2: α-Chymotrypsin Fluorometric HTS Assay

This protocol outlines a fluorometric assay for α-chymotrypsin activity using a synthetic substrate that becomes fluorescent upon cleavage.[11][12][13]

Materials:

  • Bovine α-Chymotrypsin

  • Fluorogenic substrate for α-Chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC)

  • Eglin c (41-49) (as a reference inhibitor)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates)[11]

Procedure:

  • Compound Plating:

    • Follow the same procedure as described in Protocol 1 for preparing and plating compounds and controls.

  • Enzyme Preparation:

    • Prepare a stock solution of α-Chymotrypsin in 1 mM HCl with 2 mM CaCl₂.

    • Dilute the α-Chymotrypsin stock solution to the desired final concentration (e.g., 5 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically.

  • Substrate Preparation:

    • Dilute the fluorogenic substrate to the desired final concentration (e.g., 100 µM) in Assay Buffer.

  • Assay Execution:

    • Add 10 µL of the diluted α-Chymotrypsin solution to each well of the compound-plated 384-well plate.

    • Centrifuge the plate briefly.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the diluted substrate solution to each well.

    • Centrifuge the plate briefly.

  • Signal Detection:

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 25°C.[11]

  • Data Analysis:

    • Follow the same data analysis steps as outlined in Protocol 1 to determine percent inhibition and IC50 values.

Conclusion

Eglin c (41-49) is a valuable tool for researchers engaged in the study of cathepsin G and α-chymotrypsin. Its selectivity allows for the specific investigation of these proteases in complex biological systems. The HTS protocols provided herein offer robust and reproducible methods for the identification of novel inhibitors of these important enzymes. The use of Eglin c (41-49) as a reference inhibitor will aid in the validation and quality control of these screening assays, ultimately facilitating the discovery of new therapeutic agents targeting pathologies involving these proteases.

References

Application Notes and Protocols: Eglin c (41-49) as a Control in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of Eglin c (41-49) as a highly specific control peptide in a variety of experimental settings. Eglin c (41-49) is a synthetic nonapeptide fragment derived from the potent, naturally occurring 70-amino acid serine protease inhibitor, Eglin c, originally isolated from the medicinal leech Hirudo medicinalis.

Introduction

Eglin c (41-49) offers a valuable tool for researchers investigating cellular processes modulated by specific serine proteases. Its well-defined inhibitory profile allows for the precise dissection of signaling pathways and cellular responses, making it an ideal control for establishing the specificity of observed effects. Unlike the full-length Eglin c which inhibits a broader range of proteases including leukocyte elastase, the (41-49) fragment exhibits a more targeted inhibitory action against cathepsin G and α-chymotrypsin.[1][2] This specificity is crucial for attributing a biological phenomenon to the activity of these particular proteases.

Physicochemical Properties and Inhibitory Profile

A clear understanding of the properties of Eglin c (41-49) is fundamental to its effective use as a control.

PropertyValueReference
Sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr[3][4][5]
CAS Number 122299-11-0[1][3][4][5]
Molecular Formula C48H78N12O15[3][5]
Molecular Weight 1063.23 g/mol [3][5][6]
Purity >95% (typically available)[5]
Inhibitory Target 1 Cathepsin G[1][2]
Ki for Cathepsin G 42 µM[1][2]
Inhibitory Target 2 α-Chymotrypsin[1][2]
Ki for α-Chymotrypsin 20 µM[1][2]
Non-Inhibitory Target Leukocyte Elastase

Rationale for Use as an Experimental Control

Eglin c (41-49) can be employed in several control strategies:

  • Negative Control: In experimental systems where the involvement of cathepsin G or α-chymotrypsin is hypothesized, Eglin c (41-49) can be used to demonstrate that the observed effect is indeed mediated by these proteases. If the addition of Eglin c (41-49) abrogates the response, it strongly suggests the involvement of its target proteases.

  • Specificity Control: When using broader-spectrum protease inhibitors, Eglin c (41-49) can help to pinpoint the specific contribution of cathepsin G or α-chymotrypsin to the overall observed effect.

  • Positive Control (for inhibition): In assays designed to screen for novel inhibitors of cathepsin G or α-chymotrypsin, Eglin c (41-49) can serve as a reference compound with a known inhibitory constant.

Experimental Protocols

Herein, we provide detailed protocols for key experiments where Eglin c (41-49) can be effectively utilized as a control.

Protocol 1: Inhibition of Cathepsin G-Mediated Cytokine Release

Objective: To determine if the release of a specific cytokine (e.g., IL-6) from a cell line (e.g., fibroblasts or macrophages) is dependent on the enzymatic activity of exogenously added or endogenously released cathepsin G.

Materials:

  • Cell line of interest (e.g., human fibroblasts)

  • Complete cell culture medium

  • Human Cathepsin G, active (commercially available)

  • Eglin c (41-49) peptide

  • Vehicle control (e.g., sterile PBS or DMSO, depending on peptide solvent)

  • Lipopolysaccharide (LPS) or other relevant stimulus

  • ELISA kit for the cytokine of interest (e.g., Human IL-6 ELISA Kit)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

  • Pre-treatment with Eglin c (41-49):

    • Prepare a stock solution of Eglin c (41-49) in a suitable solvent (e.g., sterile water or PBS).

    • On the day of the experiment, gently remove the culture medium and replace it with fresh, serum-free medium.

    • Add Eglin c (41-49) to the designated wells at a final concentration sufficient to inhibit the target protease (e.g., 50-100 µM).

    • Add an equivalent volume of the vehicle to the control wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add the stimulus (e.g., LPS at 1 µg/mL and active Cathepsin G at a predetermined concentration) to the appropriate wells.

    • Include the following control groups:

      • Untreated cells (negative control)

      • Cells + Vehicle + Stimulus (positive control)

      • Cells + Eglin c (41-49) + Stimulus

      • Cells + Eglin c (41-49) alone

  • Incubation: Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well.

  • Cytokine Quantification by ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine of interest in the collected supernatants.[7][8][9][10][11]

Data Presentation:

Treatment GroupIL-6 Concentration (pg/mL) ± SD
UntreatedBaseline
Vehicle + StimulusHigh
Eglin c (41-49) + StimulusSignificantly Reduced
Eglin c (41-49) aloneBaseline

Expected Outcome: A significant reduction in cytokine release in the presence of Eglin c (41-49) would indicate that the proteolytic activity of cathepsin G is required for the observed cytokine production.

Experimental Workflow for Cytokine Release Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_reagents Prepare Eglin c (41-49) and Stimulus pre_treat Pre-treat with Eglin c (41-49) or Vehicle prepare_reagents->pre_treat stimulate Add Stimulus (e.g., LPS + Cathepsin G) pre_treat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for Cytokine of Interest collect_supernatant->elisa analyze_data Analyze Data elisa->analyze_data

Caption: Workflow for a cytokine release assay using Eglin c (41-49) as a control.

Protocol 2: Inhibition of Cell Migration in a Transwell Assay

Objective: To assess the role of cathepsin G or α-chymotrypsin in mediating the migration of a specific cell type (e.g., cancer cells, immune cells) towards a chemoattractant.

Materials:

  • Cell line of interest

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well companion plates

  • Serum-free cell culture medium

  • Chemoattractant (e.g., a specific chemokine, growth factor, or conditioned medium)

  • Eglin c (41-49) peptide

  • Vehicle control

  • Fixation and staining reagents (e.g., methanol, crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.

  • Treatment with Eglin c (41-49):

    • To the upper chamber, add Eglin c (41-49) to a final concentration of 50-100 µM.

    • To the control wells, add an equivalent volume of the vehicle.

    • Include a control with no chemoattractant in the lower chamber to measure basal migration.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).[12][13][14]

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of migrated cells in several representative fields of view for each insert.

    • Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

Data Presentation:

Treatment GroupNumber of Migrated Cells per Field ± SD
No ChemoattractantLow
Chemoattractant + VehicleHigh
Chemoattractant + Eglin c (41-49)Significantly Reduced

Expected Outcome: A significant decrease in the number of migrated cells in the presence of Eglin c (41-49) would suggest that the chemoattractant-induced migration is dependent on the activity of cathepsin G or α-chymotrypsin.

Experimental Workflow for Transwell Migration Assay

G cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Analysis prepare_cells Prepare Cell Suspension in Serum-Free Medium add_cells Add Cells and Eglin c (41-49) or Vehicle to Upper Chamber prepare_cells->add_cells setup_transwell Add Chemoattractant to Lower Chamber setup_transwell->add_cells incubate Incubate (e.g., 4-24 hours) add_cells->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migration fix_stain->quantify

Caption: Workflow for a Transwell cell migration assay using Eglin c (41-49) as a control.

Signaling Pathways and Logical Relationships

Cathepsin G-Mediated PAR Activation and Downstream Signaling

Cathepsin G is known to activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. This activation can initiate intracellular signaling cascades leading to various cellular responses, including inflammation and cell proliferation. Eglin c (41-49) can be used to confirm that a PAR-mediated response is specifically due to cathepsin G activity.

G CathepsinG Cathepsin G PAR Protease-Activated Receptor (PAR) CathepsinG->PAR Cleavage and Activation EglinC Eglin c (41-49) EglinC->CathepsinG Inhibition G_protein G-protein Activation PAR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., NF-κB, MAPKs) Ca_PKC->Downstream CellularResponse Cellular Response (e.g., Cytokine Release, Cell Proliferation) Downstream->CellularResponse

Caption: Signaling pathway of Cathepsin G-mediated PAR activation.

This diagram illustrates how Eglin c (41-49) can be used to block the initiation of this signaling cascade, thereby providing a clear link between cathepsin G activity and the downstream cellular response.

By incorporating Eglin c (41-49) into their experimental design, researchers can enhance the specificity and reliability of their findings, leading to a more precise understanding of the biological roles of cathepsin G and α-chymotrypsin in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eglin c (41-49) for Cathepsin G Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the peptide fragment Eglin c (41-49) as a cathepsin G inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of Eglin c (41-49) concentration for cathepsin G inhibition experiments.

Question/Issue Possible Cause(s) Recommended Solution(s)
No or very low cathepsin G activity detected in the positive control. 1. Improper enzyme storage or handling: Cathepsin G may have lost activity due to repeated freeze-thaw cycles or improper storage temperature. 2. Inactive enzyme: The enzyme lot may be inactive. 3. Incorrect assay buffer conditions: The pH or ionic strength of the buffer may not be optimal for cathepsin G activity. 4. Substrate degradation: The substrate may have degraded due to improper storage.1. Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Enzyme Quality: Test a new vial or lot of cathepsin G. 3. Buffer Optimization: Ensure the assay buffer is at the optimal pH (typically around 7.5) and ionic strength for cathepsin G. 4. Substrate Quality: Use a fresh, properly stored aliquot of the substrate.
High background signal in the no-enzyme control wells. 1. Substrate instability: The substrate may be auto-hydrolyzing in the assay buffer. 2. Contaminated reagents: Assay buffer or other reagents may be contaminated with a protease. 3. Autofluorescence of compounds: If testing in the presence of other compounds, they may be autofluorescent at the assay wavelengths.1. Substrate Control: Always include a substrate-only control to measure the rate of non-enzymatic hydrolysis. Subtract this rate from all other readings. 2. Reagent Purity: Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. 3. Compound Control: Run a control with the test compound in the absence of enzyme to check for autofluorescence.
Inconsistent or non-reproducible inhibition data with Eglin c (41-49). 1. Peptide solubility issues: Eglin c (41-49) may not be fully dissolved in the assay buffer. 2. Peptide degradation: The peptide may have degraded due to improper storage or handling. 3. Incorrect pre-incubation time: The pre-incubation time of cathepsin G with Eglin c (41-49) may be insufficient to reach equilibrium. 4. Pipetting errors: Inaccurate pipetting can lead to variability in inhibitor concentrations.1. Solubility Check: Visually inspect the peptide solution for any precipitate. Consider using a small amount of a co-solvent like DMSO if solubility is an issue, ensuring the final concentration does not affect enzyme activity. 2. Peptide Handling: Store lyophilized peptide at -20°C or -80°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Optimize Pre-incubation: Determine the optimal pre-incubation time by measuring inhibition at various time points before adding the substrate. A 10-15 minute pre-incubation is often a good starting point. 4. Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
The IC50 value for Eglin c (41-49) is significantly different from the expected Ki value. 1. Assay conditions: The IC50 value is dependent on the substrate concentration used in the assay. 2. Tight-binding inhibition: If the inhibitor concentration is close to the enzyme concentration, the standard IC50 to Ki conversion may not be accurate.1. Cheng-Prusoff Equation: Use the Cheng-Prusoff equation to convert the IC50 value to a Ki value, taking into account the substrate concentration and the Km of the substrate. 2. Morrison Equation: For tight-binding inhibitors, use the Morrison equation to directly fit the inhibition data and determine the Ki.
Non-linear or biphasic inhibition curves. 1. Inhibitor aggregation: At high concentrations, the peptide inhibitor may aggregate, leading to a complex inhibition pattern. 2. Time-dependent inhibition: The inhibitor may be a slow-binding or irreversible inhibitor. 3. Presence of multiple active sites or enzyme isoforms. 1. Solubility and Aggregation: Check the solubility of Eglin c (41-49) at the highest concentrations used. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to minimize aggregation. 2. Time-Dependence: Perform progress curve analysis at different inhibitor concentrations to assess for time-dependent inhibition. 3. Enzyme Purity: Ensure the purity of the cathepsin G preparation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Eglin c (41-49) as a cathepsin G inhibitor?

Eglin c and its fragments are typically competitive, reversible inhibitors of serine proteases like cathepsin G. They bind to the active site of the enzyme, preventing the substrate from binding and being cleaved.

2. What is a suitable starting concentration range for Eglin c (41-49) in a cathepsin G inhibition assay?

Based on reported Ki values, a good starting point for an IC50 determination would be to use a serial dilution of Eglin c (41-49) that spans a wide range around the expected Ki. Given a Ki of 42 µM, you could start with a top concentration of 500 µM and perform serial dilutions down to the nanomolar range.

3. How should I prepare and store my Eglin c (41-49) stock solution?

It is recommended to reconstitute the lyophilized Eglin c (41-49) peptide in a small amount of sterile, high-purity water or an appropriate buffer. To minimize degradation, prepare a concentrated stock solution, aliquot it into single-use vials, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

4. What type of substrate is recommended for a cathepsin G inhibition assay?

A fluorogenic substrate is generally preferred for its high sensitivity. A common and effective substrate is Suc-Ala-Ala-Pro-Phe-AMC, where the cleavage of the substrate releases the fluorescent AMC group. There are also colorimetric substrates available, such as those that release p-nitroaniline (pNA).

5. What are the essential controls to include in my cathepsin G inhibition experiment?

  • Positive Control: Cathepsin G without any inhibitor to determine the maximum enzyme activity (Vmax).

  • Negative Control (No Enzyme): All assay components except for cathepsin G to measure background fluorescence/absorbance.

  • Vehicle Control: Cathepsin G with the same concentration of the solvent used to dissolve Eglin c (41-49) to ensure the solvent itself does not affect enzyme activity.

  • Inhibitor Control: A known cathepsin G inhibitor can be used to validate the assay setup.

Quantitative Data Summary

The following table summarizes the known inhibitory constants for Eglin c (41-49) against cathepsin G and α-chymotrypsin.

Inhibitor Target Enzyme Ki (Inhibition Constant) Reference
Eglin c (41-49)Cathepsin G42 µM
Eglin c (41-49)α-chymotrypsin20 µM

Experimental Protocols

Protocol 1: Determination of IC50 for Eglin c (41-49) against Cathepsin G using a Fluorogenic Substrate

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Eglin c (41-49) for cathepsin G.

Materials:

  • Human neutrophil cathepsin G

  • Eglin c (41-49) peptide

  • Fluorogenic cathepsin G substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1% (w/v) Brij-35

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Cathepsin G working solution: Dilute cathepsin G in assay buffer to the desired final concentration (e.g., 10 nM). Keep on ice.

    • Eglin c (41-49) serial dilutions: Prepare a series of dilutions of Eglin c (41-49) in assay buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.

    • Substrate solution: Prepare the substrate solution in assay buffer at a concentration equal to its Km or lower to ensure sensitivity to competitive inhibition.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of each Eglin c (41-49) dilution to the respective wells. For the positive control (no inhibition), add 10 µL of assay buffer.

    • Add 20 µL of the cathepsin G working solution to all wells except the no-enzyme control wells. For the no-enzyme control, add 20 µL of assay buffer.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the substrate solution to all wells to start the reaction. The total reaction volume will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well

Technical Support Center: Eglin c (41-49) in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eglin c (41-49) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of Eglin c (41-49) in a cellular context?

A1: Eglin c (41-49) is a peptide fragment known to be a competitive inhibitor of two serine proteases: cathepsin G and α-chymotrypsin.[1][2][3][4] In cellular models, the primary effects of this peptide are expected to be the result of the inhibition of these proteases. These on-target effects can manifest in various ways, depending on the cell type and experimental conditions. For instance, since cathepsin G is involved in antigen processing, its inhibition may lead to reduced antigen presentation by antigen-presenting cells like dendritic cells.[5] Furthermore, as cathepsin G can modulate cell adhesion, its inhibition might alter the adhesive properties of neutrophils.[6] Inhibition of chymotrypsin-like proteases can also have complex effects on cellular processes, including apoptosis.[7]

Q2: Are there any known off-target binding sites for Eglin c?

A2: Research on the full-length Eglin c protein has shown that it binds to the surface of human polymorphonuclear cells (neutrophils) at a site distinct from its known targets, cathepsin G and elastase.[8] This binding is considered a true off-target interaction. However, it is currently unknown whether the Eglin c (41-49) fragment is responsible for this binding or if it occurs at a different region of the full-length protein. Therefore, researchers should be aware of this potential for off-target binding when using the Eglin c (41-49) fragment in neutrophil-based assays.

Q3: What is the recommended solvent and storage condition for Eglin c (41-49)?

A3: For peptide inhibitors like Eglin c (41-49), it is crucial to follow proper solubilization and storage procedures to maintain their activity and prevent degradation. Peptides should ideally be stored at -20°C in a lyophilized state.[9] For reconstitution, sterile, nuclease-free water or an appropriate buffer is recommended. To avoid solubility issues, especially when adding to aqueous cell culture media, it is advisable to first dissolve the peptide in a small amount of a suitable solvent like DMSO and then further dilute it in the aqueous medium.[10] It is important to keep the final DMSO concentration in the cell culture low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO without the peptide) should always be included in experiments.[10]

Q4: How can I assess the potential cytotoxicity of Eglin c (41-49) in my cellular model?

A4: It is essential to determine the cytotoxic potential of any peptide in your specific cell line and experimental conditions. A dose-response experiment should be performed to identify a non-toxic working concentration. Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used. It is recommended to include both a vehicle control and a positive control for cytotoxicity in your experimental setup.

Q5: Could Eglin c (41-49) interfere with my experimental readouts?

A5: Peptides can sometimes interfere with assay components. For example, if your assay involves colorimetric or fluorometric readouts, it is good practice to test whether the peptide itself absorbs light or fluoresces at the wavelengths used in your assay. Additionally, if you are studying signaling pathways, be aware that inhibiting cathepsin G or chymotrypsin could have downstream effects that might be misinterpreted as off-target effects of the peptide.[11][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibitory effect observed Peptide degradationEnsure proper storage of lyophilized peptide at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[9]
Low peptide purity or incorrect concentrationUse a high-purity grade peptide. Confirm the peptide concentration using a reliable method, as lyophilized powders can contain significant amounts of water and salts.[10]
Poor peptide solubility in assay bufferTest the peptide's solubility in the intended buffer before the experiment. Consider using a different buffer or a co-solvent like DMSO for initial solubilization.[10]
High background or unexpected cellular responses Peptide contamination (e.g., endotoxins)For immunological assays, use peptides with low endotoxin levels.[9]
Off-target effectsConsider the possibility of off-target binding, especially in neutrophils, based on findings with the full-length Eglin c protein.[8] Perform control experiments to rule out non-specific interactions.
On-target effects mimicking off-target responsesThoroughly research the cellular roles of cathepsin G and α-chymotrypsin in your specific cell model to anticipate potential on-target effects.[11][12]
Cell death or morphological changes observed Peptide cytotoxicityPerform a dose-response cytotoxicity assay to determine the optimal non-toxic concentration for your experiments.
High concentration of solvent (e.g., DMSO)Ensure the final concentration of any organic solvent used for solubilization is well below the toxic level for your cells (typically <0.1% for DMSO).[10]

Quantitative Data

Table 1: Inhibitory Activity of Eglin c (41-49)

Target EnzymeInhibition Constant (Ki)Reference
Cathepsin G42 µM[1]
α-Chymotrypsin20 µM[1]

Experimental Protocols

General Protocol for Assessing Peptide Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of Eglin c (41-49) in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the peptide, vehicle control, or positive control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizations

Experimental_Workflow_for_Assessing_Off_Target_Effects cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Peptide_Solubilization Eglin c (41-49) Solubilization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Peptide_Solubilization->Cytotoxicity_Assay Cell_Culture Cell Line Culture Cell_Culture->Cytotoxicity_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity_Assay->Signaling_Assay Determine non-toxic concentration Binding_Assay Non-specific Binding Assay Cytotoxicity_Assay->Binding_Assay Data_Interpretation Data Interpretation and Conclusion Signaling_Assay->Data_Interpretation Binding_Assay->Data_Interpretation

Caption: Experimental workflow for investigating potential off-target effects of Eglin c (41-49).

Signaling_Pathway_Considerations cluster_targets Known Targets cluster_cellular_effects Potential Cellular Effects (On-Target) cluster_off_target Potential Off-Target Effect (Hypothesized) Eglin_c_41_49 Eglin c (41-49) Cathepsin_G Cathepsin G Eglin_c_41_49->Cathepsin_G Chymotrypsin α-Chymotrypsin Eglin_c_41_49->Chymotrypsin Neutrophil_Binding Binding to Neutrophil Surface Receptor (unidentified) Eglin_c_41_49->Neutrophil_Binding ? Antigen_Processing Altered Antigen Processing Cathepsin_G->Antigen_Processing Cell_Adhesion Modulation of Cell Adhesion Cathepsin_G->Cell_Adhesion Apoptosis Induction/Inhibition of Apoptosis Chymotrypsin->Apoptosis

Caption: Potential on-target and hypothesized off-target cellular effects of Eglin c (41-49).

References

Interpreting unexpected results with Eglin c (41-49)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eglin c (41-49)

Welcome to the technical support center for Eglin c (41-49). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this peptide.

Frequently Asked Questions (FAQs)

Q1: What is Eglin c (41-49) and what are its specific targets?

A1: Eglin c (41-49) is a synthetic nonapeptide fragment (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OMe) derived from Eglin c, a 70-amino acid protease inhibitor originally found in the medicinal leech (Hirudo medicinalis).[1][2] Unlike the full-length protein which has broad activity, the Eglin c (41-49) fragment has a specific inhibitory profile. It has been shown to inhibit cathepsin G and α-chymotrypsin .[1][3][4][5] Critically, this fragment does not inhibit leukocyte elastase, even though the parent Eglin c protein is a potent inhibitor of it.[1][3] This specificity is a key consideration in experimental design.

Q2: I'm not seeing any inhibition of my target protease. What could be the cause?

A2: This is a common issue that can stem from several sources.

  • Incorrect Target Enzyme: Confirm your target is cathepsin G or α-chymotrypsin. Eglin c (41-49) does not inhibit leukocyte elastase.[1][3] Furthermore, even within an enzyme family, activity can vary. For example, full-length Eglin c poorly inhibits human chymotrypsin-like protease (CTRL) compared to other chymotrypsins, demonstrating that isoform-specific differences can lead to unexpected results.[2][6]

  • Peptide Integrity: Peptides are susceptible to degradation. Ensure the peptide has been stored correctly (typically lyophilized at -20°C or colder) and was reconstituted in a suitable, fresh buffer. Repeated freeze-thaw cycles should be avoided.

  • Experimental Conditions: The pH, buffer composition, and presence of co-solvents can significantly impact both enzyme activity and inhibitor binding. The interaction between elastase and Eglin c, for instance, is known to be pH-dependent.[7]

  • Assay Sensitivity: Your assay may not be sensitive enough to detect inhibition, especially if the enzyme or substrate concentrations are not optimal.

For a more detailed breakdown, please see the Troubleshooting Guide below.

Q3: What could be causing unexpected cellular effects or toxicity?

A3: While Eglin c itself is noted to be virtually non-toxic in some initial studies, working with any synthetic peptide carries inherent risks.[8] Unregulated or unpurified peptides can contain contaminants from the synthesis process that may cause cellular stress or allergic-type reactions.[9] Furthermore, introducing any biologically active molecule can have off-target effects. These can range from metabolic disruption to triggering unintended immune responses.[10] If you observe unexpected cytotoxicity or other effects, consider running a control with just the vehicle buffer and verifying the purity of your peptide stock.

Troubleshooting Guides

Problem 1: No inhibition of Human Leukocyte Elastase is observed.
  • Likely Cause: This is the expected result.

  • Explanation: The Eglin c (41-49) fragment is known to be selective. Studies have explicitly shown that while it inhibits cathepsin G and α-chymotrypsin, it does not act on leukocyte elastase.[1][3] This is different from the full-length Eglin c protein, which inhibits all three.

  • Solution: If your goal is to inhibit leukocyte elastase, you must use the full-length Eglin c protein or a different fragment, such as Eglin c (60-63).[1][3]

Problem 2: Inhibition of Cathepsin G or α-Chymotrypsin is weak or absent.

  • Explanation: This indicates a potential issue with the peptide's integrity, the assay setup, or the specific reagents used. Use the following decision tree and table to diagnose the problem.

G start Start: Weak or No Inhibition q1 Is peptide integrity confirmed? (e.g., via HPLC/MS) start->q1 sol1 Degraded Peptide: 1. Use a fresh vial. 2. Re-purify or order new peptide. 3. Check handling/storage protocols. q1->sol1 No q2 Are enzyme and substrate controls working correctly? q1->q2 Yes sol2 Assay Control Failure: 1. Verify enzyme activity. 2. Check substrate quality. 3. Confirm buffer pH and composition. q2->sol2 No q3 Is the inhibitor concentration well above the Ki value? q2->q3 Yes sol3 Concentration Too Low: 1. Increase inhibitor concentration. 2. Re-calculate dilutions. (Note: Ki is in the µM range). q3->sol3 No end Potential Issue: Enzyme isoform specificity or other complex interactions. Consult literature for your specific enzyme source. q3->end Yes

A decision tree for troubleshooting weak or absent inhibition.
Problem 3: High variability or poor reproducibility between experiments.

  • Explanation: This often points to inconsistencies in protocol execution or the stability of reagents.

Possible CauseRecommended Solution
Peptide Instability Aliquot the peptide upon reconstitution to avoid multiple freeze-thaw cycles. Use freshly prepared solutions for each experiment.
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. For fluorescence-based assays, pipetting variations can significantly affect background signal.[11]
Enzyme Activity Fluctuation Prepare enzyme aliquots to ensure consistent starting activity. Avoid storing diluted enzyme solutions for extended periods.
Temperature/Incubation Time Use a temperature-controlled plate reader or water bath. Ensure incubation times are precisely the same for all samples and experiments.

Data Presentation

The inhibitory profile of Eglin c (41-49) is highly specific. The following table summarizes its known activity.

Target EnzymeOrganism/SourceKi (Inhibition Constant)ResultReference
Cathepsin G Human Leukocyte4.0 x 10⁻⁵ M (40 µM)Inhibition[3][4]
α-Chymotrypsin Bovine Pancreas2.0 x 10⁻⁵ M (20 µM)Inhibition[3][4][5]
Leukocyte Elastase HumanNo InhibitionNo Inhibition[1][3]
Chymotrypsin-Like Protease (CTRL) HumanNot determined for fragment, but full-length Eglin c shows very weak inhibition (KD ~100 nM)Likely Weak/No Inhibition[2]

Experimental Protocols

Protocol 1: General In Vitro Protease Inhibition Assay (Chromogenic Substrate)

This protocol provides a general framework for assessing the inhibitory activity of Eglin c (41-49) against cathepsin G or α-chymotrypsin.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Enzyme Stock: Reconstitute the protease (e.g., Cathepsin G) in the assay buffer to a known stock concentration. Aliquot and store at -80°C.

    • Substrate Stock: Dissolve a specific chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for cathepsin G) in a suitable solvent (like DMSO) to create a high-concentration stock.

    • Inhibitor (Eglin c 41-49): Reconstitute the lyophilized peptide in sterile, nuclease-free water or assay buffer to create a 1-10 mM stock solution. Aliquot and store at -20°C or below.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of Eglin c (41-49) in assay buffer.

    • To each well, add:

      • 50 µL of Assay Buffer.

      • 10 µL of the diluted Eglin c (41-49) solution (or buffer for control wells).

      • 20 µL of a working dilution of the enzyme.

    • Mix gently and pre-incubate the plate for 15-30 minutes at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 405 nm for pNA substrates).

    • Measure the absorbance kinetically (every 60 seconds for 15-30 minutes) or as a single endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (change in absorbance/time).

    • Plot the % Inhibition vs. the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

G prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) dilute 2. Create serial dilutions of Eglin c (41-49) prep->dilute plate 3. Plate buffer, inhibitor, and enzyme in a 96-well plate dilute->plate incubate 4. Pre-incubate (15-30 min) to allow enzyme-inhibitor binding plate->incubate start_rxn 5. Add chromogenic substrate to start the reaction incubate->start_rxn read 6. Measure absorbance kinetically in a plate reader start_rxn->read analyze 7. Calculate reaction rates and determine IC50/Ki read->analyze

A typical workflow for an in vitro protease inhibition assay.
Protocol 2: Assessing Peptide Stability with RP-HPLC

This protocol can be used to check for degradation of your Eglin c (41-49) stock.[2]

  • Sample Preparation:

    • Incubate your peptide (e.g., 15 µM) in the relevant experimental buffer at the experimental temperature (e.g., 24°C).

    • As a control, incubate the peptide in the buffer without any enzyme.

    • Withdraw samples at different time points (e.g., 0, 16, 40, 120 hours).

    • Stop any potential enzymatic reaction by adding a small volume of a strong acid like 50% formic acid to a final concentration of 5%.

  • HPLC Analysis:

    • Column: Use a Reverse-Phase (RP) C4 or C18 column suitable for peptides.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: Acetonitrile with 0.09% TFA.

    • Method: Inject the acidified sample onto the column. Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Detection: Monitor the elution profile at ~214 nm or ~280 nm.

  • Data Analysis:

    • Compare the chromatograms from different time points.

    • Degradation is indicated by a decrease in the area of the main peptide peak and the appearance of new peaks.

    • Quantify the percentage of intact inhibitor remaining over time by comparing the peak area at each time point to the T=0 sample.

Signaling Pathway Visualization

The diagram below illustrates the basic mechanism of action for Eglin c (41-49). In inflammatory conditions, proteases like Cathepsin G are released and can cleave various substrates, contributing to tissue damage. Eglin c (41-49) acts by binding to the active site of Cathepsin G, preventing this cleavage.

G cluster_0 Normal Path cluster_1 Inhibited Path CatG Cathepsin G (Active Protease) Products Cleaved Products (Pro-inflammatory) CatG->Products Cleavage Substrate Protein Substrate Substrate->Products CatG_Inhib Cathepsin G Complex Inactive Complex CatG_Inhib->Complex Binding Eglin Eglin c (41-49) Eglin->Complex

References

Technical Support Center: Overcoming In Vivo Limitations of Eglin c (41-49)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the peptide Eglin c (41-49).

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Q1: My Eglin c (41-49) peptide shows good in vitro activity but appears inactive in my animal model. What are the potential causes and solutions?

A1: This is a common challenge when transitioning from in vitro to in vivo studies. The discrepancy often arises from poor bioavailability and rapid degradation of the peptide in the physiological environment.

Troubleshooting Steps:

  • Assess Peptide Stability: Eglin c (41-49), like many small peptides, is susceptible to rapid degradation by proteases in the bloodstream and tissues.

    • Recommendation: Perform a preliminary in vitro stability assay using plasma from the animal model species to determine the peptide's half-life.

  • Evaluate Bioavailability: The route of administration significantly impacts the amount of peptide that reaches the systemic circulation.

    • Recommendation: If using oral administration, consider that peptides generally have very low oral bioavailability. Switch to parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection for initial in vivo efficacy studies.

  • Consider Formulation Strategies: The formulation can protect the peptide from degradation and improve its pharmacokinetic profile.

    • Recommendation: Explore formulating Eglin c (41-49) with penetration enhancers or encapsulating it in delivery systems.

Q2: I am observing high variability in the response to Eglin c (41-49) between individual animals in my study. How can I reduce this variability?

A2: High inter-individual variability can mask the true effect of your peptide. Several factors related to the experimental protocol and the peptide itself can contribute to this.

Troubleshooting Steps:

  • Standardize Administration Technique: Inconsistent injection technique can lead to variable absorption rates.

    • Recommendation: Ensure all personnel are thoroughly trained on the chosen administration route. For subcutaneous injections, use a consistent site and depth.

  • Verify Peptide Formulation Homogeneity: If using a suspension or emulsion, ensure it is well-mixed before each administration.

    • Recommendation: Vortex the peptide formulation immediately before drawing it into the syringe for each animal.

  • Control for Biological Variables: Factors such as age, weight, and health status of the animals can influence drug metabolism and response.

    • Recommendation: Use animals from a similar age and weight range and ensure they are all healthy and properly acclimatized before starting the experiment.

Q3: How can I improve the in vivo half-life and exposure of Eglin c (41-49)?

A3: Extending the systemic circulation time of Eglin c (41-49) is crucial for enhancing its therapeutic potential. Several chemical modification and formulation strategies can be employed.

Potential Solutions:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic volume, which can reduce renal clearance and shield it from proteolytic enzymes.[1]

  • Lipidation: Acylating the peptide with a fatty acid chain can promote binding to serum albumin, thereby extending its half-life.

  • Microencapsulation: Encapsulating the peptide in biodegradable polymers like PLGA can provide a sustained release profile.[2]

  • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at strategic positions can increase resistance to enzymatic degradation.

  • Cyclization: Cyclizing the peptide can make it less susceptible to exopeptidases.[1]

Data Presentation: Strategies to Enhance Peptide Bioavailability

The following table summarizes various strategies to overcome the limitations of peptides like Eglin c (41-49) in vivo. The values presented are illustrative for small peptides and should be experimentally determined for Eglin c (41-49).

StrategyMechanism of ActionExpected Impact on Half-lifeExpected Impact on BioavailabilityKey Considerations
PEGylation Increases hydrodynamic size, shields from proteases.[1]Significant increase (hours to days)Moderate to high increasePotential for reduced activity due to steric hindrance.
Lipidation Promotes albumin binding, reducing renal clearance.Moderate to significant increase (hours)Moderate increaseCan affect solubility and tissue distribution.
Microencapsulation (e.g., PLGA) Provides sustained release from a depot.[2]Prolonged release over days to weeksHigh local bioavailability, variable systemicRequires specialized formulation expertise.
Amino Acid Substitution (D-amino acids) Increases resistance to proteolytic degradation.Moderate increase (minutes to hours)Moderate increaseCan alter peptide conformation and activity.
Encapsulation in Liposomes Protects from degradation and facilitates cellular uptake.[1]Moderate increaseModerate increasePotential for immunogenicity and stability issues.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of Eglin c (41-49) in plasma.

Materials:

  • Eglin c (41-49) peptide

  • Freshly collected plasma (from the target animal species, e.g., rat, mouse) containing anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) for protein precipitation

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of Eglin c (41-49) in PBS.

  • Spike the Eglin c (41-49) stock solution into pre-warmed (37°C) plasma to a final concentration of 10 µM.

  • Incubate the plasma sample at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately add an equal volume of cold TCA to the aliquot to precipitate plasma proteins and stop enzymatic degradation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of intact Eglin c (41-49) using a validated LC-MS/MS method.

  • Plot the concentration of Eglin c (41-49) versus time and calculate the half-life (t½).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Peptide Evaluation cluster_invitro In Vitro Characterization cluster_formulation Formulation & Delivery cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Iteration invitro_activity Confirm In Vitro Activity plasma_stability Assess Plasma Stability invitro_activity->plasma_stability formulation Select Formulation Strategy (e.g., Saline, PEGylation, Liposomes) plasma_stability->formulation route Choose Route of Administration (IV, IP, SC) formulation->route pk_study Pharmacokinetic (PK) Study route->pk_study pd_study Pharmacodynamic (PD) / Efficacy Study pk_study->pd_study data_analysis Analyze PK/PD Data pd_study->data_analysis iteration Iterate on Formulation/Dose data_analysis->iteration iteration->formulation

Caption: Workflow for evaluating Eglin c (41-49) in vivo.

signaling_pathway Hypothetical Signaling Pathway Inhibition by Eglin c (41-49) cluster_extracellular Extracellular cluster_intracellular Intracellular protease Target Protease (e.g., Cathepsin G) substrate Protease Substrate protease->substrate downstream Downstream Signaling Cascade substrate->downstream response Cellular Response (e.g., Inflammation) downstream->response eglin_c Eglin c (41-49) eglin_c->inhibition inhibition->protease

Caption: Inhibition of a target protease by Eglin c (41-49).

troubleshooting_logic Troubleshooting Logic for Poor In Vivo Efficacy start Poor In Vivo Efficacy Observed check_stability Is the peptide stable in plasma? start->check_stability check_bioavailability Is the route of administration optimal? check_stability->check_bioavailability Yes modify_peptide Consider peptide modifications (PEGylation, Lipidation, etc.) check_stability->modify_peptide No check_formulation Is the formulation appropriate? check_bioavailability->check_formulation Yes optimize_formulation Optimize formulation (e.g., sustained release) check_bioavailability->optimize_formulation No check_formulation->optimize_formulation No re_evaluate Re-evaluate In Vivo Efficacy check_formulation->re_evaluate Yes modify_peptide->re_evaluate optimize_formulation->re_evaluate

Caption: Troubleshooting flowchart for Eglin c (41-49) in vivo studies.

References

Technical Support Center: Improving the Specificity of Eglin c (41-49)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of the protease inhibitor fragment, Eglin c (41-49), in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known inhibitory profile of Eglin c (41-49)?

A1: Eglin c (41-49) is a synthetic peptide fragment derived from Eglin c, a potent, naturally occurring serine protease inhibitor. The (41-49) fragment is known to inhibit cathepsin G and α-chymotrypsin.[1][2] It has been reported that this fragment does not inhibit leukocyte elastase.[3]

Q2: My Eglin c (41-49) appears to be inhibiting other proteases in my assay. What could be the reason?

A2: Off-target inhibition can occur for several reasons. Firstly, at high concentrations, the inhibitory effect of any peptide can become less specific. It is crucial to determine the optimal concentration range for your specific assay. Secondly, the purity of your synthetic Eglin c (41-49) should be verified, as contaminants could be responsible for the observed off-target effects. Finally, consider the possibility of indirect effects in your experimental system where the inhibition of cathepsin G or α-chymotrypsin might influence the activity of other proteases.

Q3: How can I improve the specificity of Eglin c (41-49) for my target protease?

A3: Improving specificity typically involves modifying the peptide sequence to enhance its interaction with the target protease while reducing its affinity for off-target proteases. A common and effective method is site-directed mutagenesis, where specific amino acid residues within the peptide are substituted. For Eglin c and its analogs, the P1 residue (Leucine at position 45 in the full-length protein) is a critical determinant of specificity.

Q4: What are some general strategies to enhance the stability and specificity of peptide inhibitors?

A4: Several strategies can be employed to improve the characteristics of peptide inhibitors like Eglin c (41-49). Cyclization, the process of creating a cyclic peptide, can enhance stability and may also increase specificity by constraining the peptide's conformation. The incorporation of unnatural amino acids can also improve resistance to proteolysis and fine-tune binding affinity. Additionally, N-methylation of the peptide backbone can increase metabolic stability.

Data Presentation: Inhibitory Profile of Eglin c Fragments

The following table summarizes the known and inferred inhibitory constants (Ki) for Eglin c (41-49) and the full-length Eglin c against various serine proteases. This data is essential for assessing the specificity of the peptide fragment.

InhibitorProteaseKi ValueCitation
Eglin c (41-49) Cathepsin G 42 µM [1][2]
Eglin c (41-49) α-Chymotrypsin 20 µM [1][2]
Eglin c (41-49)Leukocyte ElastaseNo inhibition reported[3]
Eglin c (full-length) (as proxy)TrypsinNo inhibition reported[4]
Eglin c (full-length) (as proxy)PlasminNo inhibition reported[3]
Eglin c (full-length) (as proxy)Chymase44 nM[5]

Experimental Protocols

Protocol: Site-Directed Mutagenesis of Eglin c (41-49) to Enhance Specificity

This protocol provides a general framework for modifying the amino acid sequence of Eglin c (41-49) to improve its specificity. The example focuses on altering the P1 residue (Leucine at position 45 of the full-length Eglin c), which is a key determinant of serine protease inhibitor specificity.

Objective: To create variants of Eglin c (41-49) with enhanced specificity for a target protease by substituting the P1 residue.

Materials:

  • Template DNA encoding the Eglin c (41-49) peptide sequence.

  • Mutagenic primers containing the desired nucleotide change.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • PCR reaction buffer.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • LB agar plates with appropriate antibiotic selection.

  • DNA sequencing reagents.

  • Peptide synthesizer.

  • HPLC for peptide purification.

  • Mass spectrometer for peptide characterization.

  • Protease inhibition assay reagents.

Methodology:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation at the codon corresponding to the P1 residue. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • Mutagenesis PCR:

    • Set up the PCR reaction with the template DNA, mutagenic primers, high-fidelity DNA polymerase, dNTPs, and reaction buffer.

    • Perform PCR with a sufficient number of cycles (typically 12-18) to amplify the mutated plasmid.

  • DpnI Digestion:

    • Following PCR, digest the parental, methylated template DNA by adding DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1 hour.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification of Mutation:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation.

  • Peptide Synthesis and Purification:

    • Synthesize the wild-type and mutated Eglin c (41-49) peptides using a solid-phase peptide synthesizer.

    • Purify the peptides by reverse-phase HPLC.

    • Confirm the identity and purity of the peptides by mass spectrometry.

  • Protease Inhibition Assay:

    • Determine the inhibitory activity (Ki or IC50) of the wild-type and mutated peptides against the target protease and a panel of off-target proteases.

    • This is typically done by measuring the rate of substrate hydrolysis by the protease in the presence of varying concentrations of the inhibitor.

Mandatory Visualization

Signaling Pathway of Cathepsin G in Inflammation

CathepsinG_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Neutrophil Neutrophil CathepsinG Cathepsin G Neutrophil->CathepsinG Release upon activation PAR Protease-Activated Receptor (PAR) CathepsinG->PAR Cleavage and Activation G_Protein G-Protein Activation PAR->G_Protein Downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) G_Protein->Downstream Inflammatory_Response Pro-inflammatory Gene Expression Downstream->Inflammatory_Response

Caption: Cathepsin G released from neutrophils can activate PARs, initiating intracellular signaling cascades.

Experimental Workflow for Improving Peptide Inhibitor Specificity

Peptide_Specificity_Workflow Start Start: Initial Peptide (Eglin c 41-49) Define_Targets Define Target & Off-Target Proteases Start->Define_Targets Mutagenesis Site-Directed Mutagenesis (e.g., P1 residue) Define_Targets->Mutagenesis Synthesis Peptide Synthesis & Purification Mutagenesis->Synthesis Screening Inhibition Screening (Ki / IC50 Determination) Synthesis->Screening Analysis Improved Specificity? Screening->Analysis Optimized Optimized Peptide Analysis->Optimized Yes Further_Opt Further Optimization (e.g., other residues, cyclization) Analysis->Further_Opt No Further_Opt->Mutagenesis

Caption: A workflow for systematically improving the specificity of a peptide inhibitor.

Troubleshooting Guide

Q: I am observing low recovery of my synthetic Eglin c (41-49) after purification. What could be the cause?

A: Low recovery of synthetic peptides can be due to several factors. One common issue is poor solubility of the peptide. Try dissolving the peptide in different solvent systems, such as those containing organic solvents like acetonitrile or DMSO, or using buffers with different pH values. Another potential cause is non-specific binding of the peptide to labware, such as pipette tips and microcentrifuge tubes. To mitigate this, consider using low-retention plasticware. Finally, ensure that your purification protocol, particularly the HPLC conditions, is optimized for your specific peptide sequence.

Q: My modified Eglin c (41-49) has lower inhibitory activity than the wild-type peptide. How can I troubleshoot this?

A: A decrease in inhibitory activity after mutagenesis suggests that the introduced mutation has negatively impacted the peptide's ability to bind to the target protease. It is possible that the substituted amino acid is sterically hindering the interaction or has unfavorable electrostatic properties. In this case, consider substituting the residue with other amino acids of different sizes and charges. It is also important to re-verify the concentration of your peptide stock solution, as inaccuracies can lead to misleading results in inhibition assays.

Q: How do I choose which amino acid to substitute to improve specificity?

A: The choice of which amino acid to substitute is critical. For serine protease inhibitors like Eglin c, the P1 residue is a primary determinant of specificity and is an excellent starting point for mutagenesis. The optimal P1 residue depends on the S1 pocket of the target protease. For example, to target trypsin-like proteases, a positively charged residue like arginine or lysine at the P1 position is often preferred. For chymotrypsin-like proteases, a large hydrophobic residue is typically favored. If modifying the P1 residue is not sufficient, consider residues in the surrounding binding loop (P2, P3, P1', etc.) as they also contribute to the binding affinity and specificity. Computational modeling of the peptide-protease interaction can also provide valuable insights into which residues to target for modification.

References

Validation & Comparative

Comparative Analysis of Eglin c (41-49) and Other Cathepsin G Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Eglin c (41-49) with other notable Cathepsin G (CatG) inhibitors, supported by experimental data and detailed methodologies. Cathepsin G is a serine protease found in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, it is released into the extracellular space where it contributes to pathogen destruction and tissue remodeling.[1][2] However, dysregulated Cathepsin G activity is implicated in various inflammatory and autoimmune diseases, making it a significant therapeutic target.[1][2]

Overview of Inhibitors

Eglin c (41-49) is a nonapeptide fragment derived from the active center of Eglin c, a potent 70-amino-acid proteinase inhibitor originally isolated from the medicinal leech Hirudo medicinalis.[3][4][5] Unlike the full-length protein which is a powerful inhibitor of both elastase and cathepsin G, the (41-49) fragment shows selectivity, inhibiting Cathepsin G and α-chymotrypsin but not leukocyte elastase.[5]

Other inhibitors of Cathepsin G span a wide range of molecular types, including naturally occurring serpins, small molecules, and novel compounds like nucleic acid aptamers and glycosaminoglycan mimetics. These inhibitors vary significantly in their mechanism, potency, and specificity.

Quantitative Comparison of Inhibitor Performance

The efficacy of various Cathepsin G inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes these key performance metrics for Eglin c (41-49) and a selection of other inhibitors.

InhibitorTypeTarget(s)Potency (Ki / IC50)Notes
Eglin c (41-49) Peptide FragmentCathepsin G, α-chymotrypsinKi = 42 µM (CatG)[3][6], Ki = 20 µM (α-chymotrypsin)[3][6]A different study reported a Ki of 2.2 µM for Cathepsin G. Does not inhibit leukocyte elastase.[5]
Eglin c (full length) Protein (Serpin Family)Cathepsin G, Elastase, ChymotrypsinKi ≈ 0.1 nM (for HLE and CatG)[7]Potent, broad-spectrum serine protease inhibitor.[5][8]
Cathepsin G Inhibitor I Small MoleculeCathepsin GIC50 = 53 nM[9]Highly selective. Weakly inhibits chymotrypsin (Ki = 1.5 µM) and poorly inhibits elastase and thrombin (IC50 > 100 µM).[9]
α1-Antichymotrypsin Protein (Serpin)Cathepsin G, Chymotrypsin-like proteasesN/AThe primary physiological inhibitor of Cathepsin G in plasma.[10]
NSGM 25 Glycosaminoglycan MimeticCathepsin GIC50 ≈ 50 nM[11]A structurally-defined, octasulfated di-quercetin that acts as an allosteric inhibitor.[11]
DNA Aptamers (TG repeats) Nucleic AcidCathepsin GN/ABinds with high affinity to the highly cationic surface of Cathepsin G, leading to potent inhibition.[12]
Chymostatin Peptide AldehydeCathepsin G, ChymotrypsinN/ASelective inhibitor that forms strong electrostatic interactions with the enzyme's active site.[13]

Mechanism of Action and Experimental Workflow

Cathepsin G in the Inflammatory Cascade

Cathepsin G is released from the azurophil granules of neutrophils upon stimulation by pathogens or inflammatory signals. In the extracellular space, it can degrade components of the extracellular matrix (ECM), process cytokines and chemokines to modulate the immune response, and participate directly in killing pathogens. Inhibitors block these downstream effects by binding to the enzyme.

CathepsinG_Pathway cluster_neutrophil Neutrophil cluster_effects Extracellular Effects granule Azurophil Granule catg_active Active Cathepsin G granule->catg_active Degranulation catg_inactive Cathepsin G (Inactive) stimulus Inflammatory Stimulus stimulus->granule Activation ecm ECM Degradation catg_active->ecm cytokine Cytokine/ Chemokine Processing catg_active->cytokine pathogen Pathogen Killing catg_active->pathogen inhibitor Cathepsin G Inhibitor inhibitor->catg_active Inhibition inflammation Modulated Inflammation ecm->inflammation cytokine->inflammation

Caption: Role of Cathepsin G in inflammation and the point of intervention for inhibitors.

Experimental Protocols

In Vitro Cathepsin G Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory potential of a compound against Cathepsin G by measuring the reduction in the cleavage of a chromogenic substrate.

1. Materials and Reagents:

  • Enzyme: Purified human neutrophil Cathepsin G.

  • Assay Buffer: E.g., 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.[14]

  • Substrate: A specific chromogenic substrate for Cathepsin G, such as Suc-Ala-Ala-Pro-Phe-p-Nitroanilide (Suc-AAPF-pNA).

  • Inhibitor: The test compound (e.g., Eglin c 41-49) dissolved in an appropriate solvent (e.g., DMSO or water).

  • Positive Control: A known Cathepsin G inhibitor (e.g., Cathepsin G Inhibitor I).

  • Apparatus: 96-well microplate and a microplate reader capable of measuring absorbance at 405 nm.

2. Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in Assay Buffer.

  • Plate Setup: In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include wells for a negative control (no inhibitor) and a background control (no enzyme).

  • Pre-incubation: Add a fixed concentration of Cathepsin G to each well (except background controls). Allow the plate to incubate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14][15]

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-Nitroaniline (pNA) released by substrate cleavage produces a yellow color.[15][16]

  • Data Analysis:

    • Calculate the reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the uninhibited control (0% inhibition) and the background (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vitro enzyme inhibition assay.

Workflow_Diagram start Start reagents 1. Prepare Reagents (Enzyme, Substrate, Buffer, Test Inhibitor) start->reagents dilution 2. Create Serial Dilutions of Inhibitor reagents->dilution plate 3. Dispense into 96-Well Plate (Controls + Test Concentrations) dilution->plate preincubate 4. Add Enzyme & Pre-incubate (e.g., 15 min at 37°C) plate->preincubate reaction 5. Initiate Reaction (Add Chromogenic Substrate) preincubate->reaction measure 6. Measure Absorbance (405 nm) Kinetically reaction->measure analysis 7. Calculate Reaction Rates and % Inhibition measure->analysis ic50 8. Plot Dose-Response Curve & Determine IC50 analysis->ic50 end End ic50->end

Caption: Standard workflow for determining the IC50 of a Cathepsin G inhibitor.

Conclusion

The landscape of Cathepsin G inhibitors is diverse, ranging from peptide fragments like Eglin c (41-49) to highly potent small molecules and biologics. While Eglin c (41-49) demonstrates moderate inhibitory activity and interesting selectivity against Cathepsin G over elastase, its potency is significantly lower than its parent protein, Eglin c, and other synthetic inhibitors like Cathepsin G Inhibitor I. The choice of an inhibitor for research or therapeutic development will depend on the required balance of potency, selectivity, and pharmacokinetic properties. The methodologies described provide a standardized framework for evaluating and comparing the performance of these and future Cathepsin G-targeting compounds.

References

Head-to-head comparison of Eglin c (41-49) and alpha-1 antitrypsin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitors, both endogenous proteins and synthetic peptides play crucial roles in regulating physiological processes and serving as potential therapeutic agents. This guide provides a detailed head-to-head comparison of Eglin c (41-49), a peptide fragment derived from the medicinal leech, and Alpha-1 Antitrypsin (AAT), a major circulating human serine protease inhibitor. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate these two inhibitors for their specific research and therapeutic applications.

Biochemical and Physicochemical Properties

A fundamental comparison of Eglin c (41-49) and alpha-1 antitrypsin reveals significant differences in their size, origin, and primary targets. Eglin c (41-49) is a small, synthetically accessible peptide, while alpha-1 antitrypsin is a large, complex glycoprotein of human origin.

PropertyEglin c (41-49)Alpha-1 Antitrypsin (AAT)
Molecular Weight 1063.23 Da[1]~52 kDa[2]
Composition 9 amino acid peptide (Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr)[1][3]394 amino acid glycoprotein[4]
Source Synthetic peptide fragment of Eglin c from Hirudo medicinalisPrimarily human liver, also macrophages and bronchial epithelial cells
Primary Targets Cathepsin G, α-ChymotrypsinNeutrophil Elastase, Proteinase 3, Cathepsin G

Mechanism of Action

Both Eglin c (41-49) and alpha-1 antitrypsin are serine protease inhibitors, but they belong to different classes and employ distinct, albeit related, inhibitory mechanisms.

Eglin c (41-49) , as a small peptide inhibitor, is believed to follow the standard mechanism of competitive inhibition . In this model, the inhibitor acts as a substrate mimic, binding tightly to the active site of the target protease. The specific amino acid sequence of Eglin c (41-49) is recognized by the protease, but the peptide is cleaved at a very slow rate, effectively sequestering the enzyme and preventing it from acting on its physiological substrates.

Alpha-1 Antitrypsin , a member of the serpin (serine protease inhibitor) superfamily , utilizes a more complex and highly efficient suicide substrate inhibition mechanism .[4][5] The reactive center loop (RCL) of AAT presents a "bait" sequence to the target protease.[5][6] Upon cleavage of the RCL by the protease, AAT undergoes a dramatic conformational change.[4][5] This change involves the insertion of the cleaved RCL into the main β-sheet of the serpin, which in turn distorts and inactivates the covalently attached protease.[4][5][6] This mechanism is essentially irreversible, forming a stable inhibitor-enzyme complex.

cluster_0 Standard Mechanism (Eglin c) cluster_1 Suicide Substrate Mechanism (AAT) E Enzyme EI Enzyme-Inhibitor Complex E->EI Binds I Inhibitor I->EI AAT_native Native AAT AAT_complex Initial Complex AAT_native->AAT_complex Protease Protease Protease->AAT_complex AAT_cleaved Cleavage & Conformational Change AAT_complex->AAT_cleaved AAT_inactive Inactive Complex AAT_cleaved->AAT_inactive cluster_workflow Kᵢ Determination Workflow Start Start Prepare Prepare Reagents: Enzyme, Inhibitor, Substrate, Buffer Start->Prepare Dilute Create Inhibitor Dilution Series Prepare->Dilute Incubate Pre-incubate Enzyme and Inhibitor Dilute->Incubate Initiate Add Substrate to Initiate Reaction Incubate->Initiate Measure Measure Absorbance/Fluorescence over time Initiate->Measure Calculate_V0 Calculate Initial Velocities (V₀) Measure->Calculate_V0 Plot Plot V₀ vs. [Inhibitor] Calculate_V0->Plot Determine_IC50 Determine IC₅₀ Plot->Determine_IC50 Calculate_Ki Calculate Kᵢ using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki End End Calculate_Ki->End cluster_NE_pathway Neutrophil Elastase Inflammatory Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., infection, injury) Neutrophil_Activation Neutrophil Activation & Degranulation Inflammatory_Stimulus->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release NE_Inhibition NE Inhibition NE_Release->NE_Inhibition ECM_Degradation Extracellular Matrix Degradation (Elastin) NE_Release->ECM_Degradation AAT Alpha-1 Antitrypsin (AAT) AAT->NE_Inhibition Tissue_Damage Tissue Damage (e.g., Emphysema) ECM_Degradation->Tissue_Damage cluster_CG_pathway Cathepsin G Signaling Pathway Neutrophil_Activation Neutrophil Activation CG_Release Cathepsin G (CG) Release Neutrophil_Activation->CG_Release CG_Inhibition CG Inhibition CG_Release->CG_Inhibition Substrate_Cleavage Substrate Cleavage: - ECM proteins - Chemokines - Receptors CG_Release->Substrate_Cleavage Eglin_c Eglin c (41-49) Eglin_c->CG_Inhibition Inflammatory_Modulation Modulation of Inflammation & Immunity Substrate_Cleavage->Inflammatory_Modulation

References

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